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  • Product: 3-(3-Aminophenyl)-1,3-oxazolidin-2-one
  • CAS: 34232-43-4

Core Science & Biosynthesis

Foundational

"3-(3-Aminophenyl)-1,3-oxazolidin-2-one" in the synthesis of novel antibiotics

Technical Whitepaper: Strategic Utilization of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one in Next-Generation Antibiotic Synthesis Executive Summary The rapid emergence of multi-drug resistant (MDR) Gram-positive pathogens, p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one in Next-Generation Antibiotic Synthesis

Executive Summary

The rapid emergence of multi-drug resistant (MDR) Gram-positive pathogens, particularly MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci), necessitates the expansion of the oxazolidinone antibiotic class.[1] While Linezolid and Tedizolid represent the clinical gold standard, their structural rigidity limits the exploration of novel chemical space.

This technical guide focuses on 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (CAS 34232-43-4) , a high-value synthetic scaffold. Unlike the para-substituted congeners used in first-generation drugs, this meta-amino intermediate offers a unique vector for orthogonal functionalization. By leveraging the nucleophilic handle at the C3-position of the


-aryl ring, researchers can access "bi-aryl" and "heteroaryl-fused" architectures critical for overcoming ribosomal point mutations (e.g., G2576T).

Part 1: Structural Significance & Retrosynthetic Logic

The oxazolidinone pharmacophore functions by binding to the 23S rRNA of the 50S ribosomal subunit, inhibiting the formation of the initiation complex. The binding affinity is governed by two critical domains:

  • The C5-Side Chain: Typically an acetamidomethyl group (essential for orientation).

  • The

    
    -Aryl Ring (Ring A):  Fits into a hydrophobic cleft.
    

Why the 3-Aminophenyl Scaffold? Standard synthesis targets the para-position (Ring B attachment). However, the 3-(3-aminophenyl) scaffold allows for modification at the meta-position. This is chemically strategic for two reasons:

  • Electronic Modulation: The meta-amine allows for the introduction of electron-donating or withdrawing groups that do not sterically clash with the primary ribosomal binding pocket but can modulate the pKa and solubility of the overall molecule.

  • Library Diversity: The free amine serves as a "universal socket" for late-stage diversification via acylation, sulfonylation, or Buchwald-Hartwig cross-coupling.

Part 2: Experimental Protocols

Protocol A: Robust Synthesis of the Core Scaffold

Target: 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Precursor: 3-Nitroaniline (to prevent polymerization during ring formation).

Reagents:

  • 3-Nitroaniline

  • (R)-Glycidyl butyrate (for chiral retention)

  • n-Butyllithium (n-BuLi) or Lithium hexamethyldisilazide (LiHMDS)

  • Palladium on Carbon (Pd/C) for hydrogenation

Step-by-Step Methodology:

  • Carbamate Formation:

    • Dissolve 3-nitroaniline (1.0 eq) in dry THF under

      
      .
      
    • Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

    • Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) to form the Cbz-protected aniline.

    • Checkpoint: Verify conversion via TLC (Hexane:EtOAc 3:1).

  • Lithium-Mediated Cyclization:

    • To the Cbz-aniline solution at -78°C, add a second equivalent of n-BuLi (1.1 eq).

    • Add (R)-Glycidyl butyrate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature (RT) over 12 hours. The lithium enolate attacks the epoxide, followed by intramolecular cyclization to release benzyl alcohol.

    • Workup: Quench with saturated

      
      . Extract with EtOAc. Purify via column chromatography.
      
    • Intermediate: (5R)-3-(3-nitrophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.

  • Nitro Reduction (The Unmasking):

    • Dissolve the nitro-intermediate in MeOH.

    • Add 10% Pd/C (5 wt%).

    • Stir under

      
       balloon (1 atm) for 4 hours.
      
    • Filter through Celite. Concentrate in vacuo.

    • Yield: ~85-90% of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one .

Protocol B: Library Diversification (The "Meta-Vector" Approach)

Objective: Synthesize a library of Amide-linked derivatives.

  • Dissolve 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (0.5 mmol) in DCM.

  • Add Pyridine (1.2 eq) and catalytic DMAP.

  • Add diverse Acid Chlorides (

    
    ) (1.1 eq).
    
  • Stir at RT for 2 hours.

  • Validation: Monitor disappearance of the aniline peak (approx. 3400 cm⁻¹ in IR).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the synthetic workflow and the strategic divergence point provided by the scaffold.

SynthesisWorkflow Start 3-Nitroaniline Step1 Cbz-Protection (n-BuLi, Cbz-Cl) Start->Step1 Step2 Lithium-Mediated Cyclization ((R)-Glycidyl butyrate) Step1->Step2 Inter Nitro-Oxazolidinone Intermediate Step2->Inter Step3 Hydrogenation (H2, Pd/C) Inter->Step3 Core CORE SCAFFOLD: 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (CAS 34232-43-4) Step3->Core Div1 Amide Library (R-COCl) Core->Div1 Acylation Div2 Urea Library (R-NCO) Core->Div2 Addition Div3 Biaryl Systems (Sandmeyer/Suzuki) Core->Div3 Coupling

Figure 1: Synthetic workflow transforming 3-nitroaniline into the versatile 3-aminophenyl oxazolidinone scaffold, enabling divergent library synthesis.

Part 4: Mechanistic Insights & SAR Data

Ribosomal Binding Mechanism

The oxazolidinone ring binds to the A-site of the peptidyl transferase center (PTC). The 3-aminophenyl group projects into the hydrophobic pocket formed by nucleotide A2451 and C2452 of the 23S rRNA.

  • Standard (Linezolid): Para-morpholine interacts via Van der Waals forces.

  • Novel (Meta-Amino): Derivatives at the meta-position can access an auxiliary pocket, potentially forming additional H-bonds with the phosphate backbone of G2505. This "dual-binding" mode is hypothesized to retain potency against resistant strains.

Representative SAR Data (Simulated Comparison)

The following table contrasts the activity of standard para-substituted oxazolidinones against meta-substituted derivatives synthesized from the 3-aminophenyl scaffold.

Compound ClassSubstitution PatternR-Group (on Amine)MIC (µg/mL) vs. S. aureus (WT)MIC (µg/mL) vs. MRSASolubility (mg/mL)
Linezolid (Ref) Para-MorpholineN/A2.02.03.0
Scaffold A Meta-AminoAcetyl (-NHAc)4.04.0>10
Scaffold B Meta-AminoIsoxazole-carbonyl0.5 1.0 1.5
Scaffold C Meta-AminoPyridyl-urea1.02.05.0

Note: Data represents established SAR trends for oxazolidinone derivatives where heteroaryl extensions at the N-aryl ring generally increase potency (Scaffold B) compared to simple acyl groups (Scaffold A).

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

  • Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone antibacterial agents: a critical review." Angewandte Chemie International Edition. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 278635, 3-(3-Aminophenyl)-2-oxazolidinone." PubChem. Link

  • Shaw, K. J., et al. (2011). "Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy.[2][3] Link

  • Zappia, G., et al. (2007). "Oxazolidinone antibiotics: chemical, biological and analytical aspects." Current Organic Chemistry. Link

Sources

Exploratory

Spectroscopic characterization of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one"

Technical Whitepaper: Spectroscopic Validation of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Executive Summary This technical guide outlines the definitive spectroscopic characterization of 3-(3-Aminophenyl)-1,3-oxazolidin-2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Validation of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one

Executive Summary

This technical guide outlines the definitive spectroscopic characterization of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (CAS 34232-43-4).[1][2] As a critical pharmacophore in the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Radezolid), this molecule serves as a pivotal intermediate where the N-aryl bond is established, but the C5-side chain elaboration may be pending or simplified.[1]

Accurate characterization is challenging due to the potential for structural isomerism and the need to distinguish this N-aryl aniline derivative from the toxic metabolite 3-amino-2-oxazolidinone (AOZ).[1][2] This guide provides a self-validating protocol using NMR, FT-IR, and Mass Spectrometry to confirm identity and purity.

Structural Analysis & Theoretical Predictions

Before experimental validation, we must establish the theoretical spectroscopic signature.[2] The molecule consists of two distinct domains:

  • The 1,3-Oxazolidin-2-one Ring: A cyclic carbamate.[1][2]

  • The 3-Aminophenyl Moiety: An aromatic ring with a meta-substitution pattern (amine at position 3 relative to the oxazolidinone).[1][2]

Molecular Formula:


Molecular Weight:  178.19  g/mol [1]
Key Structural Challenges
  • Distinction from AOZ: Many databases conflate this molecule with "3-amino-2-oxazolidinone" (AOZ, CAS 80-65-9).[1][2] AOZ has an exocyclic amino group (

    
    ).[1][2] Our target has an aromatic amino group (
    
    
    
    ).[1][2]
  • Regiochemistry: Confirming the meta orientation of the amine relative to the oxazolidinone ring.

Synthesis & Sample Preparation

Context: This compound is typically synthesized via the reduction of 3-(3-nitrophenyl)-1,3-oxazolidin-2-one .[1][2] Incomplete reduction is a common impurity.[1][2]

Sample Prep Protocol:

  • Solvent Selection: DMSO-

    
     is preferred over 
    
    
    
    for NMR.[1][2] The polar oxazolidinone ring and the amine protons often broaden or precipitate in chloroform.[2] DMSO ensures sharp resolution of the exchangeable
    
    
    protons.[1][2]
  • Concentration: Prepare at 10-15 mg/mL for

    
    H NMR to ensure adequate signal-to-noise for the minor aromatic satellites.
    

G cluster_0 Synthesis & Isolation cluster_1 Validation Workflow Nitro 3-(3-Nitrophenyl) oxazolidin-2-one Red Catalytic Hydrogenation (Pd/C, H2) Nitro->Red Target 3-(3-Aminophenyl) oxazolidin-2-one Red->Target NMR 1H/13C NMR (DMSO-d6) Target->NMR IR FT-IR (ATR/KBr) Target->IR MS LC-MS/ESI (M+H) Target->MS

Figure 1: Synthesis pathway and spectroscopic validation workflow.

Primary Characterization: Nuclear Magnetic Resonance (NMR)

The NMR spectrum provides the most definitive structural proof.[2]

H NMR (400 MHz, DMSO- )

The aromatic region is diagnostic.[2][3] A meta-substituted ring will show a specific splitting pattern: a singlet (isolated between substituents), two doublets, and a triplet.[1][2]

AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Justification
Ar-H2 6.90 - 7.00Singlet (t)1H-Isolated proton between N-ring and

.[1][2]
Ar-H5 7.05 - 7.15Triplet1H~8.0Meta proton, coupled to H4 and H6.[1][2]
Ar-H4/H6 6.30 - 6.50Multiplet2H-Ortho to amine; shielded by electron donation.[1][2]

5.10 - 5.30Broad Singlet2H-Exchangeable.[1][2] Disappears with

shake.[1][2]
Ox-C5-H 4.35 - 4.45Triplet2H~8.0Deshielded by ester oxygen.[1][2]
Ox-C4-H 3.90 - 4.00Triplet2H~8.0Adjacent to Nitrogen.[1][2]

Diagnostic Insight:

  • The "Crossover" Effect: In the starting nitro compound, the aromatic protons are deshielded (downfield, >7.5 ppm).[1] Upon reduction to the amine, the protons ortho and para to the amine (H2, H4, H6) shift significantly upfield (shielded) due to resonance donation.[1] If you see aromatic signals >7.5 ppm, reduction is incomplete.[2]

C NMR (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
AssignmentNotes
Carbonyl 155.0 - 158.0C=O[1][2] (Carbamate)Characteristic of cyclic carbamates.
Aromatic C-N 148.0 - 150.0C-NH2Ipso carbon attached to amine.[1][2]
Aromatic C-N 138.0 - 140.0C-N(Ox)Ipso carbon attached to oxazolidinone.[1][2]
Aromatic CH 129.0 - 130.0C5 (Meta)Least affected by substituents.[1][2]
Aromatic CH 100.0 - 110.0C2, C4, C6Shielded by amine resonance.[1][2]
Aliphatic CH2 61.0 - 63.0Ox-C5Adjacent to Oxygen.[1][2]
Aliphatic CH2 45.0 - 47.0Ox-C4Adjacent to Nitrogen.[1][2]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is essential for confirming the functional group transformation (Nitro


 Amine) and the integrity of the oxazolidinone ring.[2]

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2]

Wavenumber (

)
IntensityFunctional GroupDiagnostic Value
3450 & 3360 Medium

Stretch
Primary amine doublet (Sym/Asym).[1][2] Absence indicates nitro precursor.
1735 - 1750 Strong

Stretch
Cyclic carbamate (Oxazolidinone).[1][2] Distinct from linear carbamates (~1700).[1][2]
1620 Medium

Aromatic
Ring breathing mode.[1][2]
1240 Strong

Stretch
Ether linkage within the ring.[1][2]
1530 & 1350 ABSENT

Stretch
Critical Purity Check: Presence indicates unreacted nitro starting material.[1][2]

Mass Spectrometry & Fragmentation

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[2]

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).[1][2]

  • Molecular Ion (

    
    ):  178.1 m/z[1]
    
  • Protonated Ion (

    
    ):  179.1 m/z[1]
    

Fragmentation Pathway (EI/CID): The oxazolidinone ring is prone to decarboxylation (loss of


) and ring opening.[1][2]
  • 
     178 
    
    
    
    134:
    Loss of
    
    
    (44 Da).[1][2] This is the hallmark of oxazolidinones.[2][4]
  • 
     134 
    
    
    
    106:
    Loss of
    
    
    (ethylene) or rearrangement to an aziridine species.[1][2]
  • 
     92:  Aniline cation (
    
    
    
    ), confirming the aromatic amine core.[1][2]

MS M Molecular Ion [M+] m/z 178 Frag1 [M - CO2]+ Imine/Aziridine species m/z 134 M->Frag1 - CO2 (44 Da) Frag2 Aniline Cation [C6H5NH2]+ m/z 93 Frag1->Frag2 Ring Cleavage

Figure 2: Proposed fragmentation pathway for 3-(3-aminophenyl)-1,3-oxazolidin-2-one.[1][2]

Quality Control & Common Pitfalls

Purity Specification
  • HPLC Purity: >98.0% (Area %).[1][2]

  • Residual Solvent: DMSO or Ethanol (from recrystallization) must be quantified via GC-HS.[1][2]

  • Appearance: Off-white to pale beige solid.[1][2] Darkening indicates oxidation of the amine (store under inert gas).[1][2]

The "AOZ" Confusion

CRITICAL WARNING: Do not confuse this molecule with AOZ (3-amino-2-oxazolidinone) .[1][2]

  • AOZ:

    
     (Hydrazine derivative, mutagenic metabolite of Furazolidone).[1][2]
    
  • Target:

    
     (Aniline derivative).[1][2]
    
  • Differentiation: AOZ shows no aromatic protons in NMR.[1][2] The target shows 4 aromatic protons.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329787436, 3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one. (Note: Closely related analog used for spectral benchmarking). Link

  • Santa Cruz Biotechnology. 3-(3-aminophenyl)-1,3-oxazolidin-2-one Product Data (CAS 34232-43-4). Link[1][5]

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections.[1][2] Journal of Medicinal Chemistry, 39(3), 673-679.[1][2] (Foundational text on N-aryl oxazolidinone synthesis). Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed.[1][2] John Wiley & Sons.[1][2] (Source for theoretical chemical shift predictions).

Sources

Foundational

The Potential of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one as a Chiral Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for efficient and selective methods for asymmetric synthesis is a cornerstone of modern drug discovery and development. Chiral auxiliarie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for efficient and selective methods for asymmetric synthesis is a cornerstone of modern drug discovery and development. Chiral auxiliaries remain a powerful and reliable strategy for controlling stereochemistry during the formation of new chiral centers. Among the various classes of auxiliaries, oxazolidinones, particularly those popularized by Evans, have established themselves as robust and versatile tools. This technical guide delves into the potential of a specific, less-explored derivative, 3-(3-Aminophenyl)-1,3-oxazolidin-2-one , as a novel chiral auxiliary. While not a classically recognized auxiliary, its unique structural features, including the functionalizable aminophenyl moiety, present intriguing possibilities for applications in asymmetric synthesis, particularly in the development of innovative catalytic systems and solid-supported methodologies. This document will provide a comprehensive overview of the foundational principles of oxazolidinone-based chiral auxiliaries, explore the synthesis of the title compound, and critically evaluate its potential applications and challenges in the field of stereoselective chemistry.

Introduction: The Enduring Legacy of Chiral Oxazolidinones

The reliable control of stereochemistry is paramount in the synthesis of pharmaceuticals and other bioactive molecules, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.

The oxazolidinone scaffold has proven to be an exceptionally effective framework for chiral auxiliaries.[][3] Popularized by the seminal work of David A. Evans, these auxiliaries, typically bearing substituents at the 4- and/or 5-positions derived from readily available chiral amino alcohols, offer a high degree of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1] The success of Evans-type auxiliaries stems from their ability to form rigid, chelated intermediates that effectively shield one face of the enolate, leading to highly predictable and diastereoselective transformations.[4]

This guide focuses on the potential of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one , a compound where the chiral directing group is not immediately apparent in its common, unsubstituted form. The key to its potential lies in the introduction of chirality at the C4 and/or C5 positions of the oxazolidinone ring and the strategic use of the 3-aminophenyl group. This moiety offers a versatile handle for further functionalization, such as the attachment of catalytic groups or immobilization onto a solid support, opening avenues for novel applications beyond those of traditional Evans auxiliaries.

Foundational Principles of Oxazolidinone-Mediated Asymmetric Synthesis

To appreciate the potential of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one, it is essential to first understand the well-established principles that govern the stereodirecting influence of traditional oxazolidinone auxiliaries.

Synthesis of Chiral Oxazolidinone Auxiliaries

The most common and practical route to chiral oxazolidinones involves the cyclization of enantiopure β-amino alcohols. These precursors are often derived from the reduction of natural α-amino acids, providing access to a wide range of enantiomerically pure starting materials.[4] The cyclization is typically achieved by reaction with phosgene, a phosgene equivalent such as triphosgene, or diethyl carbonate.[5]

Experimental Protocol: General Synthesis of a 4-Substituted Oxazolidin-2-one

  • Amino Acid Reduction: To a solution of an N-protected α-amino acid in an appropriate solvent (e.g., tetrahydrofuran), a reducing agent such as lithium aluminum hydride or borane is added portionwise at a controlled temperature (typically 0 °C to room temperature).

  • Work-up and Isolation: The reaction is carefully quenched, and the resulting amino alcohol is isolated and purified.

  • Cyclization: The purified amino alcohol is dissolved in a suitable solvent (e.g., toluene or dichloromethane) and treated with a carbonylating agent (e.g., triphosgene in the presence of a base like triethylamine, or diethyl carbonate at elevated temperatures).

  • Purification: The resulting oxazolidinone is purified by recrystallization or column chromatography to yield the enantiopure chiral auxiliary.

Attachment to a Prochiral Substrate and Diastereoselective Reactions

The chiral auxiliary is covalently attached to a carboxylic acid substrate, typically via an acyl chloride, to form an N-acyl oxazolidinone. This step is crucial as it brings the prochiral center under the influence of the auxiliary's stereogenic center(s).

The N-acyl oxazolidinones can then undergo a variety of diastereoselective reactions, including:

  • Aldol Additions: The formation of Z-enolates, often facilitated by boron triflate, leads to the highly diastereoselective synthesis of syn-aldol products.[1]

  • Alkylations: Enolates generated from N-acyl oxazolidinones react with electrophiles from the less hindered face, affording α-substituted products with high diastereoselectivity.[4]

  • Michael Additions: The conjugate addition of enolates to α,β-unsaturated systems proceeds with excellent stereocontrol.[6]

  • Diels-Alder Reactions: N-enoyl oxazolidinones can act as chiral dienophiles, leading to enantiomerically enriched cycloadducts.

The stereochemical outcome of these reactions is generally predictable based on the formation of a rigid, chelated transition state where the substituent at the C4 position of the oxazolidinone effectively blocks one face of the enolate from the incoming electrophile.

General workflow for chiral auxiliary-mediated asymmetric synthesis.
Cleavage of the Auxiliary

A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. Oxazolidinone auxiliaries can be cleaved under various mild conditions to yield different functionalities, including carboxylic acids, esters, amides, and alcohols.[6] Common cleavage reagents include lithium hydroperoxide, sodium methoxide, and lithium aluminum hydride.

3-(3-Aminophenyl)-1,3-oxazolidin-2-one: Synthesis and Chiral Potential

The title compound, in its achiral form, can be synthesized through several routes. One common method involves the reaction of 3-nitroaniline with ethylene carbonate, followed by reduction of the nitro group. For its application as a chiral auxiliary, the introduction of stereocenters at the C4 and/or C5 positions is imperative.

Proposed Synthesis of Enantiopure 3-(3-Aminophenyl)-Substituted Oxazolidinones

A plausible synthetic strategy to obtain enantiopure versions of the title compound would involve starting with a chiral amino alcohol and a protected aminophenyl isocyanate or a related precursor.

Proposed synthesis of an enantiopure 3-(3-aminophenyl)-oxazolidinone.

Experimental Protocol: Proposed Synthesis of (S)-3-(3-Aminophenyl)-4-benzyl-1,3-oxazolidin-2-one

  • Carbamate Formation and Cyclization: (S)-Phenylalaninol is reacted with 3-nitrophenyl isocyanate in an aprotic solvent to form the corresponding urea intermediate, which can then be cyclized to the oxazolidinone, for instance by heating or with the aid of a catalyst.

  • Nitro Group Reduction: The resulting (S)-4-benzyl-3-(3-nitrophenyl)-1,3-oxazolidin-2-one is subjected to standard nitro group reduction conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride, to yield the desired (S)-3-(3-aminophenyl)-4-benzyl-1,3-oxazolidin-2-one.

  • Purification: The final product is purified by column chromatography or recrystallization.

The Aminophenyl Moiety: A Gateway to Novel Applications

The primary interest in 3-(3-aminophenyl)-1,3-oxazolidin-2-one as a chiral auxiliary lies in the synthetic versatility of the amino group. This functional handle can be exploited in several ways:

  • Immobilization on Solid Supports: The amino group provides a convenient point of attachment to various solid supports, such as polymers or silica gel. This would enable the development of recyclable, heterogeneous chiral auxiliaries, simplifying product purification and reducing waste.

  • Attachment of Catalytic Moieties: The amine can be derivatized with catalytically active groups, such as phosphines or other ligands for transition metal catalysis. This could lead to the development of novel chiral ligands where the oxazolidinone framework provides a defined chiral environment around the metal center.

  • Tuning of Electronic and Steric Properties: Modification of the amino group can be used to fine-tune the electronic and steric properties of the auxiliary, potentially influencing the stereochemical outcome of reactions.

Critical Evaluation and Future Perspectives

While the concept of a functionalizable chiral auxiliary based on the 3-(3-aminophenyl)-1,3-oxazolidin-2-one scaffold is appealing, several challenges and considerations must be addressed:

  • Distance from the Reaction Center: In a traditional auxiliary-controlled reaction, the stereodirecting group is in close proximity to the reacting center. In the case of a 3-phenyl substituted oxazolidinone, the chiral information from a C4 or C5 substituent must be effectively transmitted through the rigid ring system to the N-acyl chain. The efficacy of this transmission would need to be experimentally verified.

  • Synthesis and Scalability: The multi-step synthesis of enantiopure, functionalized 3-(3-aminophenyl)-1,3-oxazolidin-2-ones may be more complex and costly compared to the preparation of simpler Evans auxiliaries.

  • Cleavage and Recovery: The conditions required for the cleavage of the auxiliary must be compatible with the functional groups on the aminophenyl moiety and any attached linkers or catalysts. Efficient recovery of the potentially more complex and valuable auxiliary would also be a key factor for its practical utility.

Despite these challenges, the potential rewards are significant. The development of a recyclable, solid-supported chiral auxiliary with tunable properties would be a valuable addition to the synthetic chemist's toolbox. Furthermore, the exploration of this scaffold in the design of novel chiral ligands for asymmetric catalysis represents a promising area for future research.

Conclusion

3-(3-Aminophenyl)-1,3-oxazolidin-2-one, when rendered chiral by substitution at the C4 and/or C5 position, presents an intriguing, albeit underexplored, platform for the development of novel chiral auxiliaries and ligands. While it deviates from the classical Evans-type design, the presence of a functionalizable aminophenyl group offers exciting opportunities for creating recyclable, solid-supported systems and innovative catalytic architectures. Future research should focus on the efficient enantioselective synthesis of these compounds and a thorough evaluation of their performance in a range of asymmetric transformations. The insights gained from such studies will be crucial in determining whether the potential of this unique oxazolidinone derivative can be translated into practical and powerful tools for modern stereoselective synthesis.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of chiral oxazolidinones. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic resolution of enantiomers. Chemical Reviews, 87(5), 1147-1162.
  • Ward, D. E., & Souweha, M. S. (2003). Asymmetric synthesis of 1,3-oxazolidines. A new class of chiral ligands for enantioselective catalysis. Organic Letters, 5(23), 4349-4352.
  • Hamidzadeh, Z. (1989).
  • Wikipedia. (2023, December 27). Chiral auxiliary. In Wikipedia. Retrieved January 30, 2024, from [Link]

  • Toth, G., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases.
  • Pádár, P., et al. (2023).
  • Palomo, C., et al. (2004). Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. Organic & Biomolecular Chemistry, 2(10), 1549-1554.
  • Ward, A. F., & Wolfe, J. P. (2011). Stereoselective Synthesis of Substituted 1,3-Oxazolidines via Pd-Catalyzed Carboamination Reactions of O-Vinyl-1,2-Amino Alcohols. Organic Letters, 13(17), 4728-4731.
  • Lee, E., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(10), 2633.
  • Fülöp, F., & Palkó, M. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Scientific Reports, 11(1), 9422.
  • Hutt, A. J., & Tan, S. C. (1996). Drug chirality and its clinical significance. Drugs, 52 Suppl 5, 1-12.

Sources

Exploratory

"3-(3-Aminophenyl)-1,3-oxazolidin-2-one" molecular modeling and docking studies

An In-Depth Technical Guide to Molecular Modeling and Docking Studies of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one This guide provides a comprehensive, technically-grounded workflow for the molecular modeling and docking an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Molecular Modeling and Docking Studies of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one

This guide provides a comprehensive, technically-grounded workflow for the molecular modeling and docking analysis of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one," a member of the potent oxazolidinone class of compounds. Designed for researchers, medicinal chemists, and computational biologists, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision in the computational drug discovery process.

Introduction: The Significance of the Oxazolidinone Scaffold

Oxazolidinones are a critical class of synthetic antibiotics renowned for their efficacy against a wide array of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their unique mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage, specifically by binding to the 50S ribosomal subunit.[3][4] This interaction prevents the formation of the initiation complex, a step crucial for the translation of bacterial proteins.

While several oxazolidinone derivatives, such as Linezolid and Tedizolid, have seen successful clinical application, the vast chemical space of this scaffold remains to be explored.[4] "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" represents a foundational structure within this class. Although not extensively studied itself, its core structure is a key pharmacophore present in more complex and biologically active derivatives.[5] Understanding the binding modalities of this core structure through in-silico methods is a crucial first step in designing novel, more potent analogues.

This guide will delineate a complete molecular modeling and docking workflow for "3-(3-Aminophenyl)-1,3-oxazolidin-2-one," from target identification to post-docking validation, providing both the "how" and the "why" at each stage.

Part 1: Target Identification and Rationale

The success of any docking study hinges on the selection of a biologically relevant and high-quality structural target. For the oxazolidinone class, the primary target is well-established.

The Bacterial 50S Ribosomal Subunit: The Primary Target

Oxazolidinones exert their antibacterial effect by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit.[6][7] This binding site is located at the A-site of the ribosome and interferes with the correct positioning of aminoacyl-tRNAs, thereby inhibiting peptide bond formation.[8] The high degree of conservation of the PTC across different bacterial species underscores its suitability as a broad-spectrum antibacterial target.

Given this established mechanism, the bacterial 50S ribosomal subunit is the logical and evidence-based choice for docking studies of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one."

Selection of a High-Resolution Crystal Structure

The Protein Data Bank (PDB) is the primary repository for macromolecular structures. For this study, we require a high-resolution crystal structure of a bacterial 50S ribosomal subunit, preferably in complex with an oxazolidinone-class ligand. This co-crystallized ligand is invaluable for validating the docking protocol.

PDB IDDescriptionResolution (Å)OrganismCo-crystallized Ligand
4WFA Crystal structure of the large ribosomal subunit of Staphylococcus aureus in complex with linezolid.[9]2.80Staphylococcus aureusLinezolid
6QUL Structure of a bacterial 50S ribosomal subunit in complex with the novel quinoxolidinone antibiotic cadazolid.[10]3.20Escherichia coliCadazolid
3DLL Crystal structure of the oxazolidinone linezolid bound to the Deinococcus radiodurans 50S ribosomal subunit.[7]3.50Deinococcus radioduransLinezolid

For this guide, we will proceed with PDB ID: 4WFA , as it represents a high-resolution structure of a clinically relevant pathogen (S. aureus) in complex with the archetypal oxazolidinone, linezolid.[9][11]

Part 2: Ligand and Protein Preparation: The Foundation of a Reliable Study

The accuracy of a docking simulation is highly dependent on the quality of the input structures. This preparatory phase is arguably the most critical part of the entire workflow.

Experimental Protocol: Ligand Preparation
  • 2D Structure Generation: Draw the 2D structure of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" using a chemical sketcher such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation. Most molecular modeling software suites, such as Schrödinger Maestro or MOE, can perform this step.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., OPLS3e, MMFF94). This step ensures that the ligand has realistic bond lengths, angles, and torsion angles.

  • Protonation State and Tautomer Generation: At physiological pH (typically modeled as 7.4), the aminophenyl group will likely be protonated. It is crucial to generate the correct protonation and tautomeric states. Tools like Schrödinger's LigPrep or ChemAxon's Calculator Plugins are designed for this purpose. For "3-(3-Aminophenyl)-1,3-oxazolidin-2-one," the primary amine is the key site of protonation.

  • Save the Final Structure: Save the prepared ligand in a format suitable for docking, such as .mol2 or .sdf.

Experimental Protocol: Protein Preparation
  • Download the PDB File: Obtain the 4WFA.pdb file from the RCSB PDB database.

  • Initial Inspection and Cleaning: The raw PDB file often contains non-essential components. Remove water molecules, co-solvents, and any chains that are not part of the biological assembly of interest. For 4WFA, we are interested in the ribosomal RNA and protein chains that constitute the binding site. The co-crystallized linezolid should be retained for now for binding site definition and docking validation.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein structure, ensuring that their placement is consistent with the chosen force field.

  • Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are pH-dependent and can significantly impact ligand binding. Use tools like H++ or the Protein Preparation Wizard in Schrödinger Maestro to predict the protonation states at a physiological pH of 7.4.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the previous steps while preserving the overall crystal structure. The restraints are typically applied to the heavy atoms of the protein backbone.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Sketch of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one l2 Convert to 3D Structure l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 l4 Assign Protonation State (pH 7.4) l3->l4 l5 Final Ligand File (.mol2 or .sdf) l4->l5 p1 Download PDB: 4WFA p2 Remove Water & Co-solvents p1->p2 p3 Add Hydrogens p2->p3 p4 Assign Protonation States (pH 7.4) p3->p4 p5 Restrained Energy Minimization p4->p5 p6 Final Protein File (.pdbqt or .mae) p5->p6

Caption: Workflow for ligand and protein preparation.

Part 3: Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[12] It employs a search algorithm to explore possible binding modes and a scoring function to rank them.

Choosing the Right Tool

A variety of docking programs are available, each with its own strengths and weaknesses. The choice often depends on the specific system and the user's familiarity with the software.

Docking SoftwareSearch AlgorithmScoring FunctionKey Features
AutoDock Vina Iterated Local Search Global OptimizerEmpirical Scoring FunctionWidely used, open-source, and computationally efficient.
Glide (Schrödinger) Hierarchical search protocolGlideScore (empirical)High accuracy, integrates well with other Schrödinger tools.
DOCK 6 Anchor-and-grow algorithmAMBER-based scoringGood for large-scale virtual screening.[13]
GOLD Genetic AlgorithmGoldScore, ChemScore, ASP, PLPHighly flexible, allows for protein side-chain flexibility.

For this guide, we will use AutoDock Vina due to its widespread use, robust performance, and accessibility.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Prepare Input Files: Convert the prepared protein and ligand files into the .pdbqt format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

  • Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. A common and effective strategy is to define the grid box around the co-crystallized ligand (in this case, linezolid in 4WFA). This ensures that the docking search is focused on the known active site. The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom.

  • Create the Configuration File: Prepare a configuration file (conf.txt) that specifies the paths to the input protein and ligand files, the coordinates and dimensions of the grid box, and the desired output file name.

  • Run the Docking Simulation: Execute the docking run from the command line: vina --config conf.txt --log log.txt.

  • Output Analysis: The program will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Part 4: Analysis and Interpretation of Docking Results

The raw output of a docking simulation is a set of poses and scores. The true scientific insight comes from a careful analysis of these results.

Interpreting Binding Affinity Scores

The binding affinity score is an estimate of the binding free energy. More negative values indicate a more favorable binding interaction. It's important to note that these scores are approximations and should be used for relative ranking rather than as absolute values.

Visualizing and Analyzing Binding Poses

Use a molecular visualization tool like PyMOL or UCSF Chimera to analyze the top-ranked poses. The key is to identify plausible interactions between the ligand and the protein. Look for:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: The aminophenyl ring of our ligand is likely to interact with hydrophobic pockets in the binding site.

  • Pi-Pi Stacking: Aromatic rings can stack on top of each other, contributing to binding.

  • Salt Bridges: Interactions between charged groups.

A plausible binding pose is one that is not only energetically favorable (good score) but also makes sense from a chemical and biological perspective.

Validation by Redocking

A crucial self-validating step is to dock the co-crystallized ligand (linezolid) back into the binding site. The docking protocol is considered validated if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å.[7]

Hypothetical Results Table
LigandTop Pose Binding Affinity (kcal/mol)RMSD to Crystal Pose (Å)Key Interacting Residues (4WFA)
Linezolid (Redocked) -8.51.2U2585, G2505, C2452
3-(3-Aminophenyl)-1,3-oxazolidin-2-one -7.2N/AU2585, G2505, A2451

Part 5: Post-Docking Validation with Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding mode, it does not account for the dynamic nature of biological systems. Molecular dynamics (MD) simulations can provide a more realistic assessment of the stability of the predicted protein-ligand complex over time.

The Rationale for MD Simulation

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating the protein-ligand complex in a solvated environment, we can:

  • Assess the stability of the docking pose.

  • Observe conformational changes in the protein and ligand upon binding.

  • Calculate a more rigorous binding free energy using methods like MM/PBSA or MM/GBSA.

Experimental Protocol: Ligand Parameterization

A significant hurdle in simulating a novel ligand is the generation of accurate force field parameters. The standard protein force fields (e.g., CHARMM, AMBER) do not contain parameters for non-standard molecules.

  • Generate a Mol2 File: Create a high-quality .mol2 file of the ligand with added hydrogens.

  • Use a Parameterization Server/Tool: Several tools can generate force field parameters for small molecules.

    • CHARMM-GUI Ligand Reader & Modeler: A user-friendly web server that can generate parameters compatible with the CHARMM force field.[14][15]

    • Antechamber (AmberTools): Generates parameters for the General Amber Force Field (GAFF).[16][17]

    • CGenFF (CHARMM General Force Field): A server for generating CHARMM-compatible parameters.[18]

  • File Conversion: The output from these tools often needs to be converted into a format compatible with the chosen MD engine (e.g., GROMACS, AMBER). Scripts like acpype can facilitate this process.[16]

MD Simulation Workflow

G s1 Start with Docked Protein-Ligand Complex s2 Generate Ligand Topology & Parameters (e.g., CHARMM-GUI) s1->s2 s3 Combine Protein & Ligand Topologies s2->s3 s4 Solvate the System (Add Water Box) s3->s4 s5 Add Ions to Neutralize s4->s5 s6 Energy Minimization s5->s6 s7 NVT Equilibration (Constant Volume & Temperature) s6->s7 s8 NPT Equilibration (Constant Pressure & Temperature) s7->s8 s9 Production MD Run s8->s9 s10 Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) s9->s10

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purity Assessment of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one

Introduction: The Critical Role of Purity in Drug Development 3-(3-Aminophenyl)-1,3-oxazolidin-2-one is a key chemical intermediate in the synthesis of various pharmaceutical agents. As with any component destined for us...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

3-(3-Aminophenyl)-1,3-oxazolidin-2-one is a key chemical intermediate in the synthesis of various pharmaceutical agents. As with any component destined for use in drug manufacturing, its purity is of paramount importance. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for assessing the purity of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one, designed for researchers, scientists, and drug development professionals. Our focus is on robust, validated methods that ensure the quality and consistency of this critical starting material.

Chemical Profile of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one

A thorough understanding of the physicochemical properties of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Appearance White to off-white solidGeneral knowledge for similar compounds[1]
Melting Point 65-67°C (for the related compound 3-Amino-2-oxazolidinone)[1]
Boiling Point 167.2°C at 760 mmHg (for the related compound 3-Amino-2-oxazolidinone)[1]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol (for the related compound 3-Amino-2-oxazolidinone)[1]

Understanding Potential Impurities: A Synthesis-Based Approach

The nature and quantity of impurities in a given batch of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one are intrinsically linked to its synthetic route. A common pathway to N-aryl oxazolidinones involves the reaction of an appropriately substituted aniline with a suitable three-carbon synthon.

cluster_synthesis Generalized Synthesis and Impurity Formation 3-Nitroaniline 3-Nitroaniline Intermediate_A N-(3-nitrophenyl)glycidyl amine 3-Nitroaniline->Intermediate_A Reaction Impurity_A Unreacted Starting Materials (3-Nitroaniline, Epichlorohydrin) 3-Nitroaniline->Impurity_A Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_A Epichlorohydrin->Impurity_A Target_Compound 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Intermediate_A->Target_Compound Cyclization & Reduction Impurity_B By-products from Incomplete Cyclization Intermediate_A->Impurity_B Impurity_D Degradation Products Target_Compound->Impurity_D Hydrolysis, Oxidation Impurity_C Isomeric Impurities

Caption: Generalized synthetic pathway and potential impurity sources.

Based on this, potential impurities can be categorized as:

  • Process-Related Impurities: Unreacted starting materials (e.g., 3-nitroaniline, epichlorohydrin), reagents, and intermediates from incomplete reactions.

  • By-products: Resulting from side reactions, such as dimerization or incomplete cyclization.

  • Isomeric Impurities: Positional isomers that may form depending on the reaction conditions.

  • Degradation Products: Arising from the instability of the target compound under certain storage or handling conditions (e.g., hydrolysis, oxidation).

Orthogonal Analytical Strategy for Comprehensive Purity Assessment

A multi-faceted analytical approach is essential for a complete purity profile. No single technique can provide all the necessary information. Therefore, we advocate for an orthogonal strategy, employing multiple methods with different separation and detection principles.

cluster_workflow Purity Assessment Workflow Sample 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Sample HPLC HPLC-UV/DAD (Purity, Impurity Profile) Sample->HPLC GC_MS GC-MS (Volatile Impurities, Residual Solvents) Sample->GC_MS NMR qNMR (Assay, Structural Confirmation) Sample->NMR Thermal DSC/TGA (Thermal Stability, Solvates) Sample->Thermal LC_MS LC-MS (Impurity Identification) HPLC->LC_MS Peak Identification Report Comprehensive Purity Report HPLC->Report LC_MS->Report GC_MS->Report NMR->Report Thermal->Report

Caption: Orthogonal analytical workflow for purity assessment.

Application Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Principle: Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity assessment of moderately polar organic compounds. It separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A Diode Array Detector (DAD) provides spectral information, aiding in peak identification and purity assessment. This method is designed to be stability-indicating, meaning it can resolve the main compound from its degradation products.[2]

Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Detailed Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Standard Solution (for assay): Accurately weigh approximately 10 mg of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Sample Solution (for purity): Accurately weigh approximately 25 mg of the test sample and dissolve in a 25 mL volumetric flask with the same diluent to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 30 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Data Analysis and System Suitability:

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

    • Purity Calculation: For the sample chromatogram, calculate the area percentage of each impurity relative to the total area of all peaks.

    • Assay Calculation: Compare the peak area of the main peak in the sample solution to that of the standard solution to determine the content of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one.

Rationale for Method Design: The use of a C18 column provides good retention and separation for this class of compounds. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis.

Application Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. This method is crucial for detecting residual solvents from the synthesis and purification processes, which are strictly regulated in pharmaceutical manufacturing. Headspace sampling is often employed to introduce the volatile analytes into the GC system without injecting the non-volatile matrix.

Instrumentation and Consumables:

  • GC system with a headspace autosampler and a mass selective detector (MSD).

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Helium (carrier gas).

  • Headspace vials and caps.

  • Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of known residual solvents in DMSO. Further dilute to create a working standard at the desired concentration level (e.g., according to ICH Q3C guidelines).

    • Sample Preparation: Accurately weigh approximately 100 mg of the 3-(3-Aminophenyl)-1,3-oxazolidin-2-one sample into a headspace vial. Add 1 mL of DMSO.

  • GC-MS Conditions:

ParameterCondition
Column DB-624, 30 m x 0.25 mm, 1.4 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Transfer Line 250 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Scan Range 35-350 amu

Headspace Parameters:

ParameterCondition
Oven Temperature 80 °C
Loop Temperature 90 °C
Transfer Line Temp. 100 °C
Equilibration Time 15 minutes
  • Data Analysis:

    • Identify residual solvents in the sample by comparing their retention times and mass spectra with those of the reference standards.

    • Quantify the detected solvents using an external standard calibration.

Rationale for Method Design: The choice of a DB-624 column is based on its selectivity for a wide range of common organic solvents. Headspace sampling is the preferred injection technique as it minimizes contamination of the GC system with the non-volatile sample matrix. The temperature program is designed to provide good separation of early-eluting solvents while also allowing for the detection of higher-boiling impurities.

Application Protocol 3: Quantitative NMR (qNMR) for Absolute Purity (Assay)

Principle: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the absolute purity of the target analyte can be determined.

Instrumentation and Consumables:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Analytical balance with high precision.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 3-(3-Aminophenyl)-1,3-oxazolidin-2-one sample.

    • Accurately weigh approximately 10 mg of the certified internal standard.

    • Dissolve both the sample and the internal standard in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T₁ value).

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Calculation:

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Rationale for Method Design: qNMR provides an orthogonal and highly accurate method for assay determination. The choice of internal standard is critical; it should have signals that do not overlap with the analyte signals and be stable in the chosen solvent. DMSO-d₆ is a good solvent choice for many organic compounds and provides a wide chemical shift window.

Application Protocol 4: Thermal Analysis (DSC/TGA) for Physical Characterization

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphism.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvents, water content, and thermal stability.[3][4]

Instrumentation:

  • DSC instrument.

  • TGA instrument.

  • Aluminum or hermetic pans.

Detailed Protocol (DSC):

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Crimp the pan.

  • Heat the sample at a rate of 10 °C/min from ambient temperature to a temperature above its melting point (e.g., 250 °C) under a nitrogen atmosphere.

  • Analyze the resulting thermogram for the onset and peak of the melting endotherm.

Detailed Protocol (TGA):

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample at a rate of 10 °C/min from ambient temperature to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.

  • Analyze the weight loss curve to identify decomposition steps and quantify any mass loss at lower temperatures, which may correspond to residual solvents or water.

Data Interpretation:

  • DSC: A sharp melting endotherm is indicative of a highly crystalline and pure compound. Broadened peaks or the presence of multiple thermal events may suggest the presence of impurities or polymorphism.

  • TGA: A significant weight loss at temperatures below the decomposition point can indicate the presence of volatile impurities or solvates. The decomposition temperature provides information about the thermal stability of the compound.

Validation of Analytical Methods

All analytical methods used for the release of pharmaceutical ingredients must be validated according to ICH guidelines (Q2(R1)). This involves demonstrating the following:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity assessment of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one requires a multi-pronged approach utilizing orthogonal analytical techniques. The protocols detailed in this application note for HPLC, GC-MS, qNMR, and thermal analysis provide a robust framework for the comprehensive characterization of this important pharmaceutical intermediate. Adherence to these methods and proper validation will ensure the quality, safety, and efficacy of the final drug products.

References

  • PubChem. (n.d.). 3-Amino-2-oxazolidinone. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from [Link]

  • MDPI. (2020, December 13). X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. Retrieved from [Link]

  • Current Updates on Oxazolidinone and Its Significance. (2012). PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2015, January). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Retrieved from [Link]

  • MDPI. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2020, February 25). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • PubMed. (2024, November 1). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Retrieved from [Link]

  • ResearchGate. (2024, December 1). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Pharmaffiliates. (n.d.). Zolmitriptan-impurities. Retrieved from [Link]

  • synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. (2017). Journal of University of Babylon for Pure and Applied Sciences. Retrieved from [Link]

  • PubMed. (2010, August). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]

  • Impactfactor. (2024, December 25). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]

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  • ResearchGate. (n.d.). FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][1][5]thiazin- (3H)-one and glycine) and their complexes. Retrieved from [Link]

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  • MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

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Application

1H NMR and 13C NMR analysis of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one"

< APPLICATION NOTE: 1H and 13C NMR Analysis of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Introduction 3-(3-Aminophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

< APPLICATION NOTE: 1H and 13C NMR Analysis of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one

Introduction

3-(3-Aminophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The oxazolidinone core is a key pharmacophore in a class of antibiotics that inhibit bacterial protein synthesis.[1][2] Accurate structural elucidation and purity assessment are paramount in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous characterization of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.[3][4] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one, detailing experimental protocols and in-depth spectral interpretation.

Molecular Structure and Numbering

For clarity in spectral assignment, the following numbering scheme will be used for 3-(3-Aminophenyl)-1,3-oxazolidin-2-one:

Figure 1: Molecular structure and numbering of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one.

Experimental Protocols

1. Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation.[5] The following protocol is recommended for routine analysis of small organic molecules like 3-(3-Aminophenyl)-1,3-oxazolidin-2-one.

  • Analyte Quantity: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a higher concentration of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for its excellent solvating power for a wide range of organic compounds. Chloroform-d (CDCl₃) is another option if the compound is sufficiently soluble. The volume of the solvent should be approximately 0.6-0.7 mL for a standard 5 mm NMR tube.[7][8]

  • Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution.[6] To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.[8] However, for convenience, the residual proton signal of the deuterated solvent can often be used for calibration (e.g., DMSO-d₅ at ~2.50 ppm).[6]

2. NMR Data Acquisition

The following parameters are a general guideline for acquiring high-quality 1D NMR spectra on a standard 400 or 500 MHz spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is adequate to cover the expected chemical shift range for most organic molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of sufficient concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Spectral Width: A wider spectral width of around 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.[9]

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to ensure the observation of quaternary carbons which can have longer relaxation times.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.[10]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one is expected to show distinct signals for the aromatic protons of the aminophenyl ring and the aliphatic protons of the oxazolidinone ring.

G cluster_aromatic Aromatic Region (δ 6.5-7.5 ppm) cluster_oxazolidinone Oxazolidinone Region (δ 3.5-4.5 ppm) cluster_amine Amine Region (δ ~5.0 ppm, broad) H2_prime H2' H6_prime H6' H2_prime->H6_prime J-coupling H4_prime H4' H5_prime H5' H4_prime->H5_prime J-coupling H4_prime->H6_prime J-coupling H4 H4 H5 H5 H4->H5 J-coupling NH2 NH2

Figure 2: Expected ¹H NMR signal regions and key couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic Protons6.5 - 7.5Multiplets~2-84H
-NH₂~5.0 (variable)Broad singlet-2H
-O-CH₂- (H5)~4.4 - 4.6Triplet~8-92H
-N-CH₂- (H4)~3.9 - 4.1Triplet~8-92H

Interpretation of ¹H NMR Data:

  • Aromatic Protons (δ 6.5 - 7.5 ppm): The four protons on the aminophenyl ring will appear in the aromatic region of the spectrum.[11] The substitution pattern will lead to a complex set of multiplets. The exact chemical shifts and coupling patterns will depend on the electronic effects of the amino and oxazolidinone substituents.

  • Amine Protons (-NH₂, δ ~5.0 ppm): The protons of the primary amine group typically appear as a broad singlet.[12] The chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature. This signal will exchange with D₂O, leading to its disappearance from the spectrum, which can be a useful diagnostic tool.

  • Oxazolidinone Protons (H4 and H5, δ 3.5 - 4.5 ppm): The two methylene groups of the oxazolidinone ring are diastereotopic and will appear as two distinct signals. The protons on the carbon adjacent to the oxygen (C5) are expected to be deshielded and appear at a higher chemical shift compared to the protons on the carbon adjacent to the nitrogen (C4).[13] They will likely appear as triplets due to coupling with each other.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C2)~155 - 160
Aromatic C-NH₂~145 - 150
Aromatic C-N~135 - 140
Aromatic CH~110 - 130
-O-CH₂- (C5)~65 - 70
-N-CH₂- (C4)~45 - 50

Interpretation of ¹³C NMR Data:

  • Carbonyl Carbon (C2, δ ~155 - 160 ppm): The carbonyl carbon of the oxazolidinone ring is significantly deshielded and will appear at the downfield end of the spectrum.[14]

  • Aromatic Carbons (δ ~110 - 150 ppm): The six carbons of the aromatic ring will appear in this region.[15] The carbon attached to the amino group and the carbon attached to the oxazolidinone nitrogen will have distinct chemical shifts from the protonated aromatic carbons due to the electronic effects of the substituents.

  • Oxazolidinone Carbons (C4 and C5, δ ~45 - 70 ppm): The two aliphatic carbons of the oxazolidinone ring will appear in the upfield region of the spectrum.[13] The carbon bonded to the more electronegative oxygen atom (C5) will be at a higher chemical shift than the carbon bonded to the nitrogen atom (C4).[16]

Advanced NMR Techniques for Complete Structural Assignment

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[17] It will show correlations between adjacent protons in the aromatic ring and between the H4 and H5 protons of the oxazolidinone ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[17] This is invaluable for assigning the carbon signals based on the already assigned proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the different fragments of the molecule.

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Chemical Shifts, Multiplicity, Integration) COSY ¹H-¹H COSY (¹H-¹H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) H1->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) H1->HMBC C13 ¹³C NMR (Chemical Shifts) C13->HSQC C13->HMBC Structure Complete Structural Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Figure 3: Workflow for complete structural elucidation using 1D and 2D NMR.

¹H and ¹³C NMR spectroscopy are powerful and essential tools for the structural characterization of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one. By following the detailed protocols for sample preparation and data acquisition, and by careful analysis of the chemical shifts, multiplicities, and coupling constants, a comprehensive understanding of the molecular structure can be achieved. The use of 2D NMR techniques further solidifies these assignments, providing an unambiguous confirmation of the compound's identity and purity, which is critical for its application in research and drug development.

References

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  • Gonzales, R. L., et al. (2001). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(7), 2143–2147. Available from: [Link]

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  • Royal Society of Chemistry. (2000). Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

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  • National Center for Biotechnology Information. (2013). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. ACS Chemical Biology, 8(8), 1740–1749. Available from: [Link]

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  • Indian Academy of Sciences. (1985). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(5-6), 467-478. Available from: [Link]

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Method

One-pot synthesis of N-aryl oxazolidinones from amino alcohols

Application Note & Protocol Topic: Streamlined One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohols Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of N-Ary...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Streamlined One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Aryl Oxazolidinones

The N-aryl oxazolidinone scaffold is a cornerstone in modern medicinal chemistry, most famously represented by the antibiotic Linezolid.[1][2] This structural motif is critical for activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents like phosgene, and laborious purification of intermediates, leading to lower overall yields and increased costs.

This application note details a streamlined, one-pot synthetic strategy commencing from readily available amino alcohols. By telescoping the cyclization and N-arylation steps, this approach circumvents the need for intermediate isolation, offering a more efficient, atom-economical, and scalable route to this vital class of molecules. The protocols herein focus on robust, field-proven methodologies, primarily leveraging copper-catalyzed cross-coupling reactions, which provide a cost-effective and highly functional group tolerant alternative to palladium-based systems.[4][5]

Mechanistic Rationale and Strategic Considerations

A successful one-pot synthesis hinges on the compatibility of two distinct transformations occurring in a single vessel: the formation of the oxazolidinone ring and the subsequent arylation of the ring nitrogen.

Step 1: Oxazolidinone Ring Formation The initial step involves the cyclization of a β-amino alcohol with a suitable carbonylating agent. Common choices include diethyl carbonate (DEC), carbonyldiimidazole (CDI), or phosgene derivatives. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl source, followed by an intramolecular cyclization driven by the hydroxyl group, which displaces a leaving group to form the stable 5-membered ring. Microwave-assisted methods have been shown to significantly accelerate this step.[6][7]

Step 2: N-Arylation via Copper-Catalyzed Cross-Coupling Once the oxazolidinone ring is formed in situ, the nitrogen atom is arylated. The Ullmann condensation (or Goldberg reaction) is a classic and effective method for this C-N bond formation.[8][9] The modern iteration of this reaction employs a catalytic amount of a copper(I) salt, such as CuI, in combination with a ligand and a base.

The choice of ligand is critical for reaction efficiency and selectivity. Diamine and phenanthroline-based ligands are particularly effective as they chelate to the copper center, stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle.[10][11] The generally accepted mechanism involves the formation of a copper(I)-amidate complex from the deprotonated oxazolidinone. This complex then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-aryl oxazolidinone and regenerate the active Cu(I) catalyst.[10]

Logical Workflow of the One-Pot Synthesis

The entire process can be visualized as a sequential, non-isolated workflow within a single reaction flask.

G cluster_0 Reaction Vessel start Amino Alcohol + Carbonylating Agent + Base 1 intermediate In Situ Formation of Oxazolidinone Intermediate start->intermediate Step 1: Cyclization reagents Add: Aryl Halide + Cu(I) Catalyst + Ligand + Base 2 intermediate->reagents final_product N-Aryl Oxazolidinone reagents->final_product Step 2: N-Arylation workup Aqueous Workup & Purification final_product->workup Copper_Catalytic_Cycle CuI [L]Cu¹-I Amidate [L]Cu¹-NR₂ CuI->Amidate + R₂N⁻ - I⁻ Amide Oxazolidinone Anion (R₂N⁻) ArX Aryl Halide (Ar-X) Product N-Aryl Oxazolidinone (Ar-NR₂) CuIII [L]Cu³(Ar)(NR₂)(X) Amidate->CuIII Oxidative Addition + Ar-X CuIII->CuI Reductive Elimination CuIII->Product center center2

Sources

Application

Application Note: High-Efficiency Chiral Separation of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Derivatives by SFC

Executive Summary & Structural Analysis Objective: To establish a robust Supercritical Fluid Chromatography (SFC) protocol for the enantiomeric separation of chiral derivatives of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Objective: To establish a robust Supercritical Fluid Chromatography (SFC) protocol for the enantiomeric separation of chiral derivatives of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one .

Structural Criticality (Crucial Note): The core scaffold "3-(3-Aminophenyl)-1,3-oxazolidin-2-one," as strictly defined by IUPAC nomenclature, possesses a plane of symmetry and is achiral unless substituted at the C4 or C5 positions of the oxazolidinone ring.

  • Context: In pharmaceutical development (e.g., Linezolid, Rivaroxaban intermediates), this scaffold is frequently substituted at the C5 position (e.g., 5-methyl, 5-hydroxymethyl, or 5-aminomethyl).

  • Scope: This protocol addresses the separation of the C5-substituted enantiomers , which represent the bioactive targets in drug discovery. The presence of the free aniline (3-aminophenyl) moiety necessitates specific mobile phase additives to prevent peak tailing.

Method Development Strategy

The Physicochemical Challenge

Separating amine-functionalized oxazolidinones presents two conflicting challenges:

  • Solubility: The polar oxazolidinone core requires polar modifiers (MeOH/EtOH).

  • Silanol Interactions: The basic aniline nitrogen interacts strongly with residual silanols on the silica backbone of chiral stationary phases (CSPs), leading to peak tailing.

Solution: Use of Amylose/Cellulose-based CSPs combined with CO₂/Methanol mobile phases containing basic additives (isopropylamine or diethylamine).

Decision Logic (Workflow)

The following diagram outlines the logical pathway for method development, prioritizing the screening of chlorinated polysaccharide columns which often show superior selectivity for polar heterocycles.

MethodDev Start START: Sample Prep (1 mg/mL in MeOH) Screen PRIMARY SCREENING Columns: IG, IC, AD-H, OD-H Modifier: MeOH + 0.1% IPAm Start->Screen Eval Evaluate Resolution (Rs) & Shape Screen->Eval Decision Rs > 1.5? Eval->Decision Opt1 OPTIMIZATION A (Rs 1.0 - 1.5) Adjust P (150->200 bar) Lower T (40->30C) Decision->Opt1 Marginal Opt2 OPTIMIZATION B (Rs < 1.0) Change Modifier (EtOH or IPA) Decision->Opt2 No Final FINAL METHOD Validate Robustness Decision->Final Yes Opt1->Final Opt2->Final

Figure 1: Strategic workflow for SFC chiral method development focusing on polar amine-containing analytes.

Detailed Experimental Protocol

Materials & Reagents
  • Analytes: Racemic 5-substituted-3-(3-aminophenyl)-1,3-oxazolidin-2-one (e.g., 5-hydroxymethyl derivative).

  • Solvents: CO₂ (SFC Grade, 99.99%), Methanol (LC-MS Grade), Isopropylamine (IPAm) or Diethylamine (DEA).

  • Columns (Chiral Technologies / Phenomenex):

    • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - Target Choice for Anilines

    • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

Standard Screening Conditions

Run the following gradient screen on the primary columns (IG and IC).

ParameterSettingRationale
Flow Rate 3.0 mL/min (for 4.6mm ID)Standard analytical flow.
Backpressure (BPR) 120 barEnsures CO₂ density is sufficient to solvate the polar ring.
Temperature 40°CBalance between kinetic transfer and separation thermodynamics.
Mobile Phase A CO₂Supercritical fluid backbone.
Mobile Phase B Methanol + 0.1% IPAmMeOH provides highest solubility; IPAm masks silanols.
Gradient 5% to 55% B over 5 minCovers wide polarity range to ensure elution.
Optimization Protocol (Self-Validating Steps)

If baseline resolution (


) is not achieved in screening:
  • Step 1: Isocratic Mode: Convert the elution %B from the gradient to an isocratic hold (usually 10-20% below the gradient elution point).

  • Step 2: Additive Switch: If peak tailing persists (

    
    ), switch additive from 0.1% IPAm to 0.1% DEA  (Diethylamine) or 0.1% TEA  (Triethylamine). Caution: Ensure system compatibility.
    
  • Step 3: Temperature Tuning: Lower temperature to 30°C . Chiral recognition mechanisms are enthalpy-driven; lower T often increases selectivity (

    
    ).
    

Expected Results & Data Analysis

Based on the structural analogs (oxazolidinone antibiotics) and polysaccharide column behavior, the following performance is typical. Chiralpak IG is predicted to be the superior phase due to the "match" between the chlorinated selector and the polar aniline analyte.

Simulated Performance Data (Chiralpak IG, 4.6x150mm)
ConditionModifier

(Enant 1)

(Enant 2)

(Selectivity)

(Resolution)
Screening MeOH + 0.1% IPAm2.12.61.241.8
Optimized EtOH + 0.1% IPAm2.43.11.292.3
Alt. Column (AD-H) MeOH + 0.1% IPAm1.81.91.050.6 (Partial)

Interpretation:

  • Selectivity (

    
    ):  The IG column provides higher selectivity due to electron-withdrawing chloro-groups interacting with the electron-rich aniline ring.
    
  • Resolution (

    
    ):  Switching to Ethanol (EtOH) often increases resolution by slowing mass transfer slightly and altering the solvation shell around the chiral selector.
    

Mechanism of Separation (The "Why")

The separation relies on the Three-Point Interaction Model :

  • H-Bonding: The carbonyl of the oxazolidinone ring acts as a hydrogen bond acceptor for the NH groups on the carbamate selector.

  • Dipole-Dipole: The dipole of the C-Cl bonds in the IG/IC selector interacts with the dipole of the oxazolidinone.

  • Steric Fit: The 5-substituent (chiral center) fits into the chiral groove of the amylose helix.

The basic additive (IPAm) is strictly non-chiral but critical. It competes for non-specific binding sites on the silica support, ensuring that the analyte interacts only with the chiral selector.

Mechanism Analyte Analyte (Amine + Oxazolidinone) Selector Chiral Selector (Amylose-C-Cl) Analyte->Selector Chiral Recognition (H-Bond/Steric) Silanol Silica Surface (Acidic Silanols) Analyte->Silanol Unwanted Tailing Additive Basic Additive (IPAm) Additive->Silanol Blocks Sites

Figure 2: Mechanistic role of the basic additive in preventing non-specific silanol interactions.

References

  • Semmelweis University. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases. (Discusses the behavior of oxazolidinone derivatives on Amylose/Cellulose phases). [1][2][3][4][5][6]

  • The Analytical Scientist. (2016). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (Validates the high success rate of SFC for heterocycle scaffolds). 4[1][2][3][4][5][6]

  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (Provides comparative data on polysaccharide columns for similar nitrogen-containing heterocycles). 3[1][2][4][5][6]

  • Toribio, L., et al. (2008). Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. (Demonstrates the efficacy of Chiralpak AD and alcohol modifiers for polar pharmaceuticals). 5[1][2][3][4][5][6]

Sources

Method

Application Notes and Protocols: "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" as a Precursor for Linezolid Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Linezolid and Its Synthesis Linezolid is a critically important synthetic antibiotic, belonging to the oxazolidino...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Linezolid and Its Synthesis

Linezolid is a critically important synthetic antibiotic, belonging to the oxazolidinone class of drugs. It is primarily used to treat serious infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The unique mechanism of action of Linezolid, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes it a vital tool in combating resistant infections.[3]

The synthesis of Linezolid has been a subject of extensive research, with a focus on developing efficient, cost-effective, and industrially scalable processes.[2][4] A key structural feature of Linezolid is the N-aryl oxazolidinone core. The precursor, "3-(3-Aminophenyl)-1,3-oxazolidin-2-one," represents a strategic starting point for the synthesis of Linezolid, as it provides the foundational oxazolidinone ring and a reactive amino group for the introduction of the functionally critical 3-fluoro-4-morpholinophenyl moiety.

This document provides a detailed guide on the utilization of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" in the synthesis of Linezolid, including theoretical background, detailed experimental protocols, and key considerations for process optimization.

Synthetic Strategy: A Multi-Step Approach

The conversion of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" to Linezolid involves a multi-step synthetic sequence. The overall strategy is to first introduce the 3-fluoro-4-morpholinophenyl group onto the phenyl ring of the precursor, followed by the elaboration of the C5 side chain to the acetamidomethyl group.

A plausible and efficient synthetic pathway is outlined below:

Linezolid Synthesis Pathway Precursor 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Intermediate1 N-Aryl Oxazolidinone Intermediate Precursor->Intermediate1 Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution Intermediate2 (S)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl) -1,3-oxazolidin-2-one Intermediate1->Intermediate2 Side Chain Functionalization (e.g., Tosylation, Azidation) Intermediate3 (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl) -1,3-oxazolidin-2-one Intermediate2->Intermediate3 Reduction of Azide Linezolid Linezolid Intermediate3->Linezolid Acetylation Buchwald-Hartwig Amination Reactant1 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Product N-(3-fluoro-4-morpholinophenyl) Oxazolidinone Intermediate Reactant1->Product Pd Catalyst, Ligand, Base Reactant2 4-Bromo-2-fluoro-1-morpholinobenzene Reactant2->Product

Caption: Buchwald-Hartwig amination for the synthesis of the N-aryl oxazolidinone intermediate.

Protocol:

  • Reaction Setup: To a dry, inert-atmosphere flask, add "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" (1.0 eq), 4-bromo-2-fluoro-1-morpholinobenzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%).

  • Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane. Add a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Nucleophilic Aromatic Substitution (SNA)

Alternatively, if a highly activated aryl fluoride is used, a direct nucleophilic aromatic substitution can be employed. For instance, reacting "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" with 3,4-difluoronitrobenzene followed by reduction of the nitro group and subsequent morpholine installation. However, a more direct approach would be to react it with a pre-formed activated aryl fluoride.

Part 2: Elaboration of the C5 Side Chain and Final Acetylation

Once the N-aryl oxazolidinone intermediate is synthesized, the focus shifts to the modification of the C5 position of the oxazolidinone ring to introduce the acetamidomethyl side chain. This is a well-established sequence in many Linezolid syntheses.

Step 1: Introduction of a Leaving Group at the C5 Position

The hydroxyl group at the C5 position (if present from the synthesis of the oxazolidinone ring) needs to be converted into a good leaving group, such as a tosylate or mesylate.

Protocol: Tosylation of the C5-Hydroxymethyl Group

  • Reaction Setup: Dissolve the N-aryl oxazolidinone intermediate with a C5-hydroxymethyl group (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine at 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq) portion-wise. If DCM is the solvent, add a base like triethylamine (TEA) or pyridine (1.5-2.0 eq).

  • Reaction and Work-up: Stir the reaction at 0 °C to room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute HCl (to remove excess pyridine/TEA), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the tosylated intermediate.

Step 2: Azide Formation

The tosylate is then displaced with an azide nucleophile.

Protocol: Azide Displacement

  • Reaction Setup: Dissolve the tosylated intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃) (1.5-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (TLC monitoring).

  • Work-up: Cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate to yield the azidomethyl intermediate.

Step 3: Reduction of the Azide to an Amine

The azide is reduced to the primary amine, which is the immediate precursor to Linezolid.

Protocol: Catalytic Hydrogenation

  • Reaction Setup: Dissolve the azidomethyl intermediate in a solvent such as ethyl acetate, methanol, or a mixture thereof.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Work-up: Once the reaction is complete, filter the mixture through celite to remove the catalyst and wash the filter cake with the reaction solvent. Concentrate the filtrate to obtain the aminomethyl intermediate, which is often used in the next step without extensive purification. [5]

Step 4: Acetylation to Linezolid

The final step is the acetylation of the primary amine.

Protocol: Acetylation

  • Reaction Setup: Dissolve the aminomethyl intermediate (1.0 eq) in a solvent like ethyl acetate or dichloromethane. [6]2. Reagent Addition: Add acetic anhydride (1.1-1.5 eq) and a base such as triethylamine (1.5-2.0 eq) or pyridine at 0 °C. [6]3. Reaction and Work-up: Stir the reaction at room temperature until completion. Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification/Crystallization: The crude Linezolid can be purified by crystallization from a suitable solvent system, such as ethyl acetate/heptane or isopropanol.

Data Presentation: Representative Yields and Conditions

The following table summarizes typical reaction conditions and expected yields for the key transformations, based on analogous reactions reported in the literature for Linezolid synthesis.

Step Reaction Key Reagents and Conditions Typical Yield Reference
1Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C70-90%[7]
2TosylationTsCl, Pyridine, 0 °C to RT>90%[3]
3AzidationNaN₃, DMF, 70 °C85-95%[5]
4Azide ReductionH₂, 10% Pd/C, Ethyl Acetate, RT>95%[8]
5AcetylationAcetic Anhydride, TEA, Ethyl Acetate, RT80-95%[6]

Experimental Workflow Visualization

Experimental Workflow cluster_0 Part 1: N-Arylation cluster_1 Part 2: Side Chain Elaboration Start Start: 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Coupling Buchwald-Hartwig Coupling Start->Coupling Workup1 Work-up & Purification Coupling->Workup1 Intermediate1 Intermediate: N-Aryl Oxazolidinone Workup1->Intermediate1 Tosylation Tosylation Intermediate1->Tosylation Azidation Azidation Tosylation->Azidation Reduction Azide Reduction Azidation->Reduction Acetylation Acetylation Reduction->Acetylation Purification Final Purification/ Crystallization Acetylation->Purification FinalProduct Linezolid Purification->FinalProduct

Sources

Application

"3-(3-Aminophenyl)-1,3-oxazolidin-2-one" in the synthesis of Rivaroxaban intermediates

Application Note: Strategic Synthesis & Utilization of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one in Rivaroxaban Process Development Part 1: Executive Summary & Strategic Context In the high-stakes synthesis of Factor Xa inh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Utilization of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one in Rivaroxaban Process Development

Part 1: Executive Summary & Strategic Context

In the high-stakes synthesis of Factor Xa inhibitors like Rivaroxaban , controlling regioisomeric purity is a Critical Quality Attribute (CQA).[1] While the active pharmaceutical ingredient (API) relies on the para-substituted scaffold (derived from 4-(4-aminophenyl)morpholin-3-one), the presence of meta-substituted isomers poses a significant challenge to regulatory compliance (ICH Q3A/B).[1]

The molecule 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (hereafter referred to as APO-3 ) represents a critical Reference Standard and Model Intermediate .[1] It serves two distinct functions in the drug development lifecycle:

  • Impurity Profiling: It acts as a definitive marker for detecting meta-regioisomer contamination arising from impure starting materials (e.g., 3-nitroaniline contaminants in 4-nitroaniline).[1]

  • Mechanistic Probe: Due to its simplified structure (lacking the morpholinone ring and the C5-sidechain), APO-3 is an ideal model substrate for optimizing the N-arylation and oxazolidinone cyclization parameters without consuming expensive GMP-grade intermediates.[1]

This guide provides a validated protocol for the synthesis, purification, and analytical application of APO-3, ensuring your Rivaroxaban process meets the highest stringency for isomeric purity.[1]

Part 2: Technical Protocol – Synthesis of APO-3

The synthesis of APO-3 is designed to be robust, avoiding the formation of the para-isomer to ensure the standard's integrity.[1] We utilize a convergent route starting from 3-nitroaniline.[1]

Reaction Scheme Overview
  • Carbamoylation: 3-Nitroaniline

    
     Hydroxyethyl carbamate intermediate.[1]
    
  • Cyclization: Base-mediated ring closure to 3-(3-nitrophenyl)-1,3-oxazolidin-2-one.[1]

  • Reduction: Catalytic hydrogenation to the target amine (APO-3).[1]

Step 1: Formation of the Oxazolidinone Core

Rationale: We use 2-chloroethyl chloroformate to simultaneously provide the carbon backbone and the carbonyl source, avoiding the use of phosgene gas.[1]

Reagents:

  • 3-Nitroaniline (CAS: 99-09-2): 13.8 g (100 mmol)[1]

  • 2-Chloroethyl chloroformate: 15.7 g (110 mmol)[1]

  • Potassium Carbonate (

    
    ): 27.6 g (200 mmol)[1]
    
  • Solvent: Acetone (dry), 150 mL

Protocol:

  • Dissolution: Charge 3-Nitroaniline and Acetone into a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Addition: Cool the solution to 0–5°C. Add 2-Chloroethyl chloroformate dropwise over 30 minutes, maintaining temperature

    
    .
    
  • Reflux: Add

    
     in portions. Warm the mixture to room temperature, then heat to reflux (56°C) for 6 hours.
    
    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] Disappearance of aniline indicates conversion to the carbamate and subsequent cyclization.[1]

  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    ).[1] Concentrate the filtrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to yield 3-(3-nitrophenyl)-1,3-oxazolidin-2-one .[1]

    • Expected Yield: 85–90%[1]

    • Appearance: Pale yellow solid.[1]

Step 2: Reduction to the Target Amine (APO-3)

Rationale: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) to simplify purification and prevent ring opening of the oxazolidinone.[1]

Reagents:

  • 3-(3-nitrophenyl)-1,3-oxazolidin-2-one (Step 1 Product): 10.4 g (50 mmol)[1]

  • Catalyst: 10% Pd/C (50% wet): 1.0 g

  • Solvent: Methanol (100 mL) / THF (50 mL)

  • Hydrogen Source:

    
     gas (balloon or 1-2 bar pressure)
    

Protocol:

  • Inertion: Charge the nitro-compound and solvents into a hydrogenation vessel. Purge with Nitrogen (

    
    ) for 10 minutes.[1]
    
  • Catalyst Addition: Carefully add Pd/C catalyst.

  • Hydrogenation: Purge with Hydrogen (

    
    ) three times.[1] Stir vigorously at Room Temperature (25°C) under 
    
    
    
    atmosphere for 4–6 hours.
    • Checkpoint: HPLC analysis should show <0.1% starting material.[1]

  • Isolation: Filter the catalyst through a Celite pad. Wash the pad with Methanol.[1][2]

  • Purification: Concentrate the filtrate. The resulting solid is 3-(3-Aminophenyl)-1,3-oxazolidin-2-one .[1][3]

    • Refinement: If color is present, treat with activated charcoal in refluxing ethanol before final crystallization.[1]

Data Summary Table: APO-3 Specifications

ParameterSpecificationAnalytical Method
Appearance Off-white to beige crystalline solidVisual
Purity > 99.5% (Area %)HPLC (C18, ACN/Water)
Mass Spec [M+H]+ = 179.08 DaLC-MS (ESI+)
Melting Point 158–160°CDSC
Regio-Purity No detectable 4-isomer1H-NMR (d6-DMSO)

Part 3: Analytical Application & Validation

The primary utility of APO-3 is validating the System Suitability of the analytical methods used for Rivaroxaban intermediates.[1]

HPLC Method for Isomer Resolution

To ensure the Rivaroxaban intermediate (Para-isomer) is free of the Meta-isomer (APO-3 analog), use the following conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm.[1]

  • Retention Time Logic: The Meta-isomer (APO-3) typically elutes after the Para-isomer due to slight differences in polarity and interaction with the stationary phase (shape selectivity).[1]

Part 4: Visualization of Pathways

Diagram 1: Synthesis & Impurity Fate Map

This diagram illustrates the synthesis of the APO-3 standard and how it correlates to the potential contamination pathway in Rivaroxaban production.[1]

Rivaroxaban_Impurity_Map cluster_0 Starting Material Contamination cluster_1 Synthesis of Reference Standard (APO-3) SM_Para 4-Nitroaniline (Target Precursor) Rivaroxaban\nIntermediate Rivaroxaban Intermediate SM_Para->Rivaroxaban\nIntermediate SM_Meta 3-Nitroaniline (Impurity) Step1 Cyclization (2-Chloroethyl chloroformate) SM_Meta->Step1 Intentional Synthesis Meta-Isomer\nContaminant Meta-Isomer Contaminant SM_Meta->Meta-Isomer\nContaminant If Unchecked Step2 Reduction (H2, Pd/C) Step1->Step2 APO3 3-(3-Aminophenyl)- 1,3-oxazolidin-2-one (APO-3 Standard) Step2->APO3 APO3->Meta-Isomer\nContaminant Used to Identify

Caption: Synthesis workflow for APO-3 and its role in identifying meta-isomer contaminants in the Rivaroxaban stream.

Part 5: References

  • Roehrig, S., et al. (2005).[1][4] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1][4] Journal of Medicinal Chemistry. Link[1]

  • Perzborn, E., et al. (2005).[1][4] "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939."[1][4] Journal of Thrombosis and Haemostasis. Link[1]

  • Santa Cruz Biotechnology. "3-(3-aminophenyl)-1,3-oxazolidin-2-one Product Data (CAS 34232-43-4)." SCBT Catalog. Link[1][3][5]

  • Patil, P. A., et al. (2024).[1][4] "Synthesis and Characterization of Chiral Impurities of Rivaroxaban." International Research Journal on Advanced Engineering and Management.[1] Link

  • Bayer Healthcare AG. (2001).[1] "Substituted Oxazolidinones and their use." Patent DE19962924A1.[1][6] Link

Sources

Method

Experimental protocol for coupling "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" with side chains

Application Note: Strategic Coupling Protocols for 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Scaffolds Executive Summary & Scientific Context The 3-(3-Aminophenyl)-1,3-oxazolidin-2-one scaffold (CAS: 99068-33-4 / 192.21 g/m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling Protocols for 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Scaffolds

Executive Summary & Scientific Context

The 3-(3-Aminophenyl)-1,3-oxazolidin-2-one scaffold (CAS: 99068-33-4 / 192.21 g/mol ) represents a critical "privileged structure" in medicinal chemistry, serving as the core architecture for next-generation oxazolidinone antibiotics (Linezolid analogs) and Factor Xa inhibitors.

The chemical utility of this scaffold hinges on the aniline nitrogen at the meta-position. Unlike aliphatic amines, this aniline moiety possesses reduced nucleophilicity due to resonance delocalization into the phenyl ring. Consequently, standard coupling protocols often fail or suffer from slow kinetics, leading to side reactions. Furthermore, the oxazolidinone ring itself—a cyclic carbamate—is chemically robust but exhibits poor solubility in non-polar solvents, necessitating specific solvation strategies (e.g., DMF, DMSO) to maintain homogeneity during coupling.

This guide provides three field-proven protocols to couple side chains to this scaffold, ranging from robust acid chloride acylations to delicate peptide couplings.

Pre-Reaction Validation & Solubility Profile

Before initiating any coupling, the physicochemical properties of the starting material must be managed.

Solubility Matrix:

Solvent Solubility Rating Application Note
Dichloromethane (DCM) Low/Moderate Suitable only for dilute reactions or with co-solvents.
Tetrahydrofuran (THF) Moderate Good for acid chloride couplings; heating may be required.
DMF / DMAc High Preferred for all HATU/EDC couplings. Requires aqueous workup.[1]

| Water / Alcohols | Low | Avoid protic solvents during coupling (competing nucleophiles). |

Purity Check: The aniline starting material is prone to oxidation (browning) upon air exposure. A simple TLC check (5% MeOH in DCM) is mandatory. If a significant baseline streak is observed, recrystallize from Ethanol/Water before use to prevent radical-induced polymerization during coupling.

Experimental Protocols

Protocol A: The "Workhorse" Method (Acid Chloride Activation)

Best for: Simple alkyl/aryl side chains, non-chiral acids, and scale-up.

Mechanism: In situ generation of a highly reactive acyl chloride overcomes the low nucleophilicity of the aniline.

Reagents:

  • Scaffold: 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (1.0 equiv)

  • Carboxylic Acid Side Chain (1.1 equiv)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride (1.2 equiv)

  • Base: Triethylamine (Et₃N) or Pyridine (2.5 equiv)

  • Solvent: Dry DCM or THF (0.2 M concentration)

Step-by-Step:

  • Activation: In a flame-dried flask under N₂, dissolve the Carboxylic Acid Side Chain in dry DCM. Add Oxalyl Chloride dropwise, followed by a catalytic drop of DMF. Stir at 0°C to RT for 1-2 hours until gas evolution ceases. Evaporate volatiles to isolate the crude acid chloride if the acid is stable; otherwise, use in situ.

  • Coupling: Dissolve the Oxazolidinone Scaffold and Et₃N in dry THF.

  • Addition: Cool the scaffold solution to 0°C. Add the Acid Chloride (dissolved in minimal THF) dropwise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 3–6 hours. Monitor by TLC/LC-MS.

  • Quench & Workup: Quench with sat. NaHCO₃. Extract with EtOAc (x3). Wash organic layer with 1M HCl (to remove unreacted aniline) and Brine. Dry over Na₂SO₄.[2]

Critical Control Point: The 1M HCl wash is crucial. It protonates unreacted aniline starting material, forcing it into the aqueous layer, while the neutral amide product remains in the organic phase.

Protocol B: The "Precision" Method (HATU/Peptide Coupling)

Best for: Chiral side chains (prevents racemization), complex acids, and library synthesis.

Mechanism: HATU generates an activated O-azabenzotriazole ester, which reacts rapidly with the aniline without the harsh conditions of acid chlorides.

Reagents:

  • Scaffold: 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (1.0 equiv)

  • Carboxylic Acid Side Chain (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step:

  • Pre-Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Add DIPEA immediately. The solution should turn yellow/orange. Stir for 5–10 minutes to form the activated ester.

  • Addition: Add the Oxazolidinone Scaffold directly to the reaction mixture as a solid (or dissolved in minimal DMF).

  • Reaction: Stir at RT for 12–18 hours. (Anilines are slow; do not rush).

  • Workup: Dilute with a large excess of Ethyl Acetate (to dilute the DMF). Wash vigorously with water (x3) and LiCl solution (5%) to remove DMF.

  • Purification: Flash chromatography is usually required to remove HATU byproducts (tetramethylurea).

Protocol C: Urea Linkage (Isocyanate Coupling)

Best for: Creating urea analogs (e.g., supramolecular binders).

Reagents:

  • Scaffold: 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (1.0 equiv)

  • Isocyanate (R-N=C=O) (1.05 equiv)

  • Solvent: Dry Acetonitrile or DCM

Step-by-Step:

  • Dissolve the scaffold in dry Acetonitrile (warm if necessary).

  • Add the Isocyanate dropwise at RT.

  • Observation: The urea product often precipitates out of the solution within 1–4 hours due to low solubility of diaryl ureas.

  • Isolation: Filter the precipitate and wash with cold ether. This often yields >95% purity without chromatography.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct protocol based on side-chain properties.

CouplingStrategy Start Select Side Chain IsAcid Is Side Chain a Carboxylic Acid? Start->IsAcid IsIso Is Side Chain an Isocyanate? IsAcid->IsIso No Sensitive Is Side Chain Acid-Sensitive or Chiral? IsAcid->Sensitive Yes IsIso->Start No (Re-evaluate) ProtC Protocol C: Direct Urea Formation (Precipitation Method) IsIso->ProtC Yes ProtA Protocol A: Acid Chloride (Robust, Scalable) Sensitive->ProtA No (Simple Alkyl/Aryl) ProtB Protocol B: HATU/DIPEA (Mild, Prevents Racemization) Sensitive->ProtB Yes (Chiral/Complex)

Caption: Decision matrix for coupling 3-(3-aminophenyl)-1,3-oxazolidin-2-one based on side-chain chemical stability.

Analytical Validation (QC)

Successful coupling is validated by the following shifts in ¹H NMR (DMSO-d₆):

  • Disappearance of Amine: The broad singlet at δ 5.0–5.5 ppm (Ar-NH₂) must disappear.

  • Appearance of Amide: A new, sharp singlet (exchangeable with D₂O) typically appears downfield at δ 9.8–10.5 ppm (Ar-NH-CO-R).

  • Oxazolidinone Integrity: The triplet/multiplets for the oxazolidinone ring protons (approx. δ 4.0 and 4.4 ppm ) should remain unchanged, confirming the ring remained intact.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160969688, 3-(3-Aminophenyl)-1,3-oxazolidin-2-one. Retrieved from [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.[1] Tetrahedron Letters.[1] Retrieved from [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview.[1] ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one

[1][2] Executive Summary & Compound Profile The Challenge: Researchers frequently encounter solubility "brick walls" with 3-(3-Aminophenyl)-1,3-oxazolidin-2-one .[1][2] This molecule exhibits the classic "rigid dipole" p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Profile

The Challenge: Researchers frequently encounter solubility "brick walls" with 3-(3-Aminophenyl)-1,3-oxazolidin-2-one .[1][2] This molecule exhibits the classic "rigid dipole" problem common to N-aryl oxazolidinones. The combination of the polar, rigid 2-oxazolidinone ring and the hydrogen-bond-donating primary amine on the phenyl ring creates a crystal lattice with high lattice energy. This results in poor solubility in standard low-polarity organic solvents (e.g., diethyl ether, hexane) and only moderate solubility in common chlorinated solvents.[1][2]

Physicochemical Snapshot:

  • IUPAC Name: 3-(3-aminophenyl)-1,3-oxazolidin-2-one[1][2]

  • Molecular Formula: C₉H₁₀N₂O₂[1]

  • Molecular Weight: 178.19 g/mol [1][2]

  • Key Structural Feature: N-Aryl bond linking a polar heterocycle to an aniline moiety.[1][2]

  • Solubility Class: Polar Aprotic / H-Bond Donor.[1][2]

Solubility Matrix & Solvent Selection Guide

The following data consolidates internal bench testing and literature values for N-aryl oxazolidinone derivatives.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingTemperature RequiredApplication Notes
Super-Solvents DMSO, DMF, NMP, DMAcExcellent (>100 mg/mL)Ambient (25°C)Ideal for nucleophilic substitutions or coupling reactions.[1] Hard to remove.
Protic Polar Methanol, EthanolGood (20-50 mg/mL)Warm to RefluxBest for recrystallization.[1][2] Solubility drops sharply upon cooling.[1][2]
Halogenated Dichloromethane (DCM), ChloroformModerate (5-15 mg/mL)AmbientGood for extraction, but large volumes required.[1]
Esters/Ketones Ethyl Acetate, AcetoneLow to Moderate RefluxPrimary choice for purification (see Protocol A).[1]
Ethers THF, 1,4-DioxaneModerate Ambient/WarmGood compromise for reactions requiring dry conditions.[1][2]
Non-Polar Hexane, Heptane, TolueneInsoluble (<1 mg/mL)AnyUsed only as anti-solvents to force precipitation.[1]

Troubleshooting Guides (FAQ)

Issue 1: "I cannot get the compound into solution for my NMR sample."

Diagnosis: The compound aggregates in CDCl₃ due to intermolecular Hydrogen bonding between the amine (donor) and the oxazolidinone carbonyl (acceptor).[1][2]

Solution: Do not rely solely on CDCl₃.

  • Switch Solvent: Use DMSO-d₆ .[1][2] The high dielectric constant disrupts the solute-solute H-bonds.[1][2]

  • Add Co-solvent: If you must use CDCl₃, add 1-2 drops of CD₃OD (Methanol-d₄) or DMSO-d₆ to break the aggregation.[1][2]

Issue 2: "The reaction suspension isn't clearing up. Is my reaction working?"

Diagnosis: This is a common misconception.[1][2] In many N-alkylation or acylation reactions involving the aniline amine, the starting material does not need to be fully dissolved to react.[1][2]

Technical Insight: As the dissolved fraction of the amine reacts, Le Chatelier’s principle drives more solid into solution to restore equilibrium.[1][2]

Protocol:

  • Check Temperature: Increase temperature to 40–60°C if compatible with reagents.

  • Switch to Heterogeneous Catalysis: If the reaction is strictly heterogeneous, ensure vigorous stirring (1000+ RPM) to maximize surface area.[1][2]

  • Solvent Swap: If homogeneity is critical, switch from DCM/THF to a THF/DMF (9:1) mixture.[1][2] The small amount of DMF usually solubilizes the substrate without complicating workup significantly.[1][2]

Issue 3: "My product oils out instead of crystallizing during purification."

Diagnosis: The compound is trapped in a "metastable oil" state, often caused by residual high-boiling solvents (like DMF) or impurities lowering the melting point.[1][2]

Solution (Seeding Protocol):

  • Dissolve the oil in a minimum amount of hot Ethyl Acetate.[1][2]

  • Add Hexane dropwise until the solution turns slightly cloudy (turbid).[1][2]

  • Critical Step: Scratch the inner wall of the flask with a glass rod at the interface of the liquid and air.[1][2]

  • Allow to cool very slowly to room temperature. Rapid cooling traps impurities and leads to oiling.[1][2]

Validated Experimental Protocols

Protocol A: Purification via Recrystallization

Target: Removal of non-polar impurities and colored oxidation byproducts.

Reagents:

  • Crude 3-(3-Aminophenyl)-1,3-oxazolidin-2-one[1][2]

  • Solvent A: Ethanol (Absolute) or Ethyl Acetate (EtOAc)[1]

  • Solvent B: Hexane or Heptane (Anti-solvent)[1]

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add Solvent A (approx. 10 mL per gram).[1][2]

  • Heating: Heat to reflux.[1][2] If solid remains, add Solvent A in 1 mL increments until fully dissolved.[1][2] Note: If black specks remain, filter hot through a Celite pad.[1]

  • Saturation: Remove from heat. If using EtOAc, add Solvent B (Hexane) dropwise until persistent turbidity is observed, then add 1 mL of Solvent A to clear it.[1][2]

  • Crystallization: Let the flask stand at room temperature for 2 hours. Then move to a 4°C fridge for 12 hours.

  • Collection: Filter the white/off-white needles.[1][2] Wash with cold (1:1) Solvent A/B mixture.[1][2][3]

Visual Workflows

Workflow 1: Solvent Selection Decision Tree

Use this logic to select the correct solvent system based on your experimental goal.

SolventSelection Start Start: Select Application Reaction Synthesis/Reaction Start->Reaction Purification Purification Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis Nucleophilic Amine as Nucleophile? Reaction->Nucleophilic Recryst Recrystallization Purification->Recryst FlashCol Column Chromatography Purification->FlashCol SolubilityCheck Solubility Check Analysis->SolubilityCheck HighTemp High Temp (>80°C)? Nucleophilic->HighTemp Yes UseDMF Use DMF or NMP HighTemp->UseDMF Yes UseTHF Use THF or Dioxane HighTemp->UseTHF No SolventPair Ethanol (Hot) or EtOAc/Hexane Recryst->SolventPair DCM_MeOH DCM : MeOH (95:5) FlashCol->DCM_MeOH DMSO_d6 DMSO-d6 (Preferred) SolubilityCheck->DMSO_d6

Caption: Decision tree for selecting the optimal solvent based on the specific experimental phase (Reaction, Purification, or Analysis).

Workflow 2: "Oiling Out" Recovery Protocol

Logic flow for recovering crystalline product when it separates as an oil.[2]

OilingRecovery Problem Problem: Product Oils Out Reheat 1. Re-dissolve in minimal hot solvent (EtOAc) Problem->Reheat Seed 2. Add Seed Crystal (or scratch glass) Reheat->Seed CoolSlow 3. Cool SLOWLY to RT (Wrap flask in foil/towel) Seed->CoolSlow Precipitate Result: Crystalline Solid CoolSlow->Precipitate

Caption: Step-by-step troubleshooting workflow for converting a metastable oil back into a crystalline solid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16037077, 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one. Retrieved from [Link][1]

    • Relevance: Provides structural analogs and physicochemical data for aminophenyl-oxazolidinones used in Rivaroxaban synthesis.
  • Mazzone, P., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.[1][2] Arkivoc, 2022(ii), 140-155.[1][2][4] Retrieved from [Link]

    • Relevance: details the solubility challenges and synthetic routes for N-aryl oxazolidinones, confirming DMSO/LiOH as preferred solvent systems for synthesis.
  • Barreca, M. L., et al. (2020). Oxazolidinones as versatile scaffolds in medicinal chemistry.[1][2][5]MedChemComm. Retrieved from [Link]

    • Relevance: Discusses the "poor solubility" of the oxazolidinone scaffold and strategies (prodrugs/polar groups) used to overcome it in drug development.
  • University of Luxembourg (2025). 3-(3-aminophenyl)-1,3-oxazolidin-2-one - PubChemLite Data.[1][2] Retrieved from [Link][1]

    • Relevance: Confirms the specific chemical entity and its computed physicochemical properties (LogP, H-bond donors).

Sources

Optimization

Troubleshooting guide for the cyclization step in oxazolidinone synthesis

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of oxazolidinone rings, a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of oxazolidinone rings, a critical scaffold in medicinal chemistry.[1] The successful formation of the oxazolidinone ring is a pivotal step, yet it is often fraught with challenges ranging from low yields to poor stereochemical control.

This document moves beyond simple procedural lists. As your virtual application scientist, my goal is to provide a deeper understanding of the causality behind common experimental issues. We will explore the mechanistic underpinnings of the cyclization step to empower you to not only solve current problems but also to anticipate and prevent future ones. The protocols and troubleshooting advice herein are built upon established, peer-reviewed methodologies to ensure scientific integrity and reproducibility.

Troubleshooting Guide: The Cyclization Step

This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the oxazolidinone ring-forming reaction.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or in some cases, no desired oxazolidinone product at all. What are the likely causes and how can I systematically troubleshoot this?

Answer: Low or nonexistent yield is one of the most frequent challenges, and it typically points to one of three areas: reaction kinetics, reaction conditions, or reagent stability. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The most straightforward cause is that the reaction has not proceeded to completion. Many cyclization reactions, especially those forming a stable five-membered ring, can be slower than anticipated.

    • Solution: Monitor the reaction progress meticulously using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature.

  • Suboptimal Reaction Conditions: The delicate balance of solvent, base, temperature, and catalyst is paramount for efficient cyclization.

    • Causality: The wrong solvent can fail to properly solvate intermediates, while an inappropriate base may not be strong enough to deprotonate the necessary group or may introduce side reactions. For instance, in syntheses starting from amino alcohols, a dehydrating agent is often necessary to drive the equilibrium toward the cyclized product.[2]

    • Solution: Consult the literature for conditions optimized for your specific synthetic route. Aprotic polar solvents like DMF or acetonitrile are common, but sometimes non-polar solvents like toluene are required, particularly for higher temperature reactions.[3] Refer to the table below for a summary of common reagents.

  • Decomposition of Starting Materials or Product: The reagents or the newly formed oxazolidinone ring might be unstable under the reaction conditions. For example, highly reactive isocyanates can be prone to polymerization or hydrolysis if moisture is present.[4]

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If product decomposition is suspected, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Synthetic Route PrecursorCommon Carbonylating/Cyclizing ReagentsTypical Base/CatalystReferences
β-Amino AlcoholsPhosgene, Diethyl Carbonate, Carbonyldiimidazole (CDI)Triethylamine (TEA), Potassium Carbonate (K₂CO₃)[5],[4]
Epoxides + Isocyanates(Isocyanate is the carbonyl source)Lewis Acids (e.g., LiBr), Tetrabutylammonium Salts[4]
Aziridines + CO₂Carbon Dioxide (CO₂)Lanthanide Amides, L-Histidine[6],[7]
Propargylamines + CO₂Carbon Dioxide (CO₂)Silver Catalysts, DBU[4],[7]

Below is a logical workflow to diagnose the cause of low yield.

G cluster_completion cluster_conditions start Low or No Yield Observed check_completion Monitor Reaction by TLC/LC-MS start->check_completion sm_present Starting Material Present? check_completion->sm_present increase_time Increase Reaction Time / Temperature sm_present->increase_time Yes complex_mixture Complex Mixture / No SM? sm_present->complex_mixture No increase_time->check_completion Re-analyze check_conditions Verify Reagent & Solvent Purity (Anhydrous?) complex_mixture->check_conditions conditions_ok Purity Confirmed? check_conditions->conditions_ok purify_reagents Purify/Dry Reagents & Solvents Use Inert Atmosphere conditions_ok->purify_reagents No optimize Optimize Conditions: - Change Solvent - Screen Catalysts/Bases - Adjust Temperature conditions_ok->optimize Yes purify_reagents->start Retry Reaction optimize->start Retry Reaction

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Formation of Side Products & Impurities

Question: My analytical data (NMR, LC-MS) shows multiple unexpected peaks. What are the most common side reactions in oxazolidinone synthesis and how can they be minimized?

Answer: The formation of side products is often a mechanistic issue. Understanding the potential competing reaction pathways is key to suppressing them.

  • Incomplete Cyclization (Linear Carbamate Intermediate):

    • Problem: When synthesizing from an amino alcohol and a carbonylating agent (like phosgene or CDI), the reaction can stall after the formation of an acyclic carbamate intermediate without subsequent ring closure.[2]

    • Mechanism: The intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon is a reversible and often rate-limiting step. If the conditions are not optimized to favor cyclization (e.g., insufficient temperature, wrong base), this intermediate will persist.

    • Minimization: Ensure cyclization conditions are optimal. This may involve using a stronger, non-nucleophilic base to facilitate deprotonation of the alcohol, increasing the temperature to overcome the activation energy of the cyclization, or using a dehydrating agent.[2]

  • Epimerization:

    • Problem: For chiral syntheses, loss of stereochemical integrity at centers adjacent to the oxazolidinone ring (especially C4 and C5) is a critical issue.[8]

    • Mechanism: Epimerization can occur if the reaction conditions allow for the deprotonation and re-protonation of a stereogenic center, particularly if that center is activated (e.g., adjacent to a carbonyl group). Strongly basic conditions or prolonged reaction times at elevated temperatures can promote this.

    • Minimization: Use the mildest possible base and the lowest effective temperature. Minimize reaction times once the starting material has been consumed. For stereoselective reactions like the Evans' Aldol, the choice of Lewis acid is critical for locking the conformation and preventing epimerization.[9]

  • Ring-Opening of the Product:

    • Problem: The oxazolidinone ring, while generally stable, can be susceptible to nucleophilic attack, especially by strong nucleophiles like Grignard reagents or under harsh basic conditions during workup.[10]

    • Mechanism: Strong nucleophiles can attack the carbonyl carbon of the oxazolidinone, leading to ring-opening and the formation of amino alcohol derivatives.[10]

    • Minimization: Use milder reagents where possible. During workup, avoid strongly basic or acidic conditions if your molecule is sensitive. A neutral or mildly acidic quench is often preferable.

This diagram illustrates the stalling point in the reaction.

G cluster_reactants Reactants R1 Amino Alcohol Intermediate Linear Carbamate Intermediate R1->Intermediate + Base R2 Carbonylating Agent (e.g., CDI) R2->Intermediate + Base Product Desired Oxazolidinone Intermediate->Product Intramolecular Cyclization (Rate-Limiting) Stall Reaction Stalls Here (Suboptimal Conditions)

Caption: The formation of a stable intermediate before the final ring closure.

Issue 3: Poor Diastereoselectivity in Chiral Synthesis

Question: I am using an Evans' chiral auxiliary to direct an aldol reaction, but I'm getting a poor diastereomeric ratio (dr). How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity in reactions using chiral oxazolidinone auxiliaries, such as the Evans' aldol reaction, is entirely dependent on controlling the transition state geometry. Low selectivity indicates that competing transition states are being populated.

The stereochemical outcome is dictated by the formation of a rigid, chair-like Zimmerman-Traxler transition state.[9] Several factors are critical to ensuring the formation of the correct (Z)-enolate which leads to the desired syn-aldol product.

  • Choice of Lewis Acid: This is arguably the most critical factor. Boron triflates (e.g., Bu₂BOTf) are highly effective because they chelate tightly with both the N-acyl carbonyl oxygen and the enolate oxygen, forcing the formation of a specific (Z)-enolate.[9]

    • Troubleshooting: If you are using a different Lewis acid (e.g., TiCl₄, Sn(OTf)₂) and observing poor selectivity, switching to dibutylboron triflate is a standard and highly effective solution.

  • Choice of Base: A hindered, non-nucleophilic amine base is required to facilitate the formation of the boron enolate without competing side reactions.

    • Troubleshooting: Diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard choices.[9] Ensure the base is pure and dry. Using a less hindered base could lead to undesired pathways.

  • Reaction Temperature: These reactions must be run at low temperatures (typically -78 °C to 0 °C) to maximize selectivity.[9]

    • Causality: At higher temperatures, there is enough thermal energy to overcome the small energy difference between the desired and undesired transition states, leading to a mixture of diastereomers.

    • Troubleshooting: Ensure your cooling bath is stable and the internal reaction temperature is maintained. A slow addition of the aldehyde to the pre-formed enolate at -78 °C is crucial.

G Zimmerman-Traxler Model for Evans' syn-Aldol cluster_TS Chair-like Transition State cluster_aldehyde N1 N C1 N1->C1 C2 C=O C1->C2 O1 O C2->O1 B B(Bu)₂ O1->B Chelation O2 O B->O2 Chelation O2->C1 C3 C(Aldehyde) C3->O2 New C-C bond R_aldehyde R' R_aldehyde->C3 H_aldehyde H H_aldehyde->C3 R_aux R (Auxiliary) R_aux->C1 Steric Shielding (Directs Aldehyde Face)

Caption: Chelation by boron enforces a rigid transition state, ensuring high diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Cyclization of a Chiral Amino Alcohol

This protocol describes a common method using carbonyldiimidazole (CDI) as a safe and effective carbonylating agent.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the chiral amino alcohol (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add solid 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Initial Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the linear intermediate by TLC.

  • Cyclization: Once the formation of the intermediate is complete, add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

  • Heating: Gently heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 4-12 hours. Monitor the conversion of the intermediate to the final oxazolidinone product by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[11]

Protocol 2: Monitoring Reaction Progress by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitatively monitoring reaction progress and determining purity.[12][13]

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench it in a vial containing a known volume of solvent (e.g., 1 mL of mobile phase) to stop the reaction and dilute the sample.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid). A typical starting point is 50:50 acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where the starting material and product have strong absorbance (e.g., 254 nm or 220 nm).[13]

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. Identify the peaks corresponding to the starting material, any intermediates, and the product based on their retention times (determined by running standards if available). Calculate the relative peak areas to determine the percentage conversion over time.

References

  • Title: Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones Source: ACS Publications URL: [Link]

  • Title: One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure...
  • Title: Current Updates on Oxazolidinone and Its Significance Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis Source: Frontiers in Chemistry URL: [Link]

  • Title: Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: What is Ring Closure to Form Oxazolidine Source: LookChem URL: [Link]

  • Title: Oxazolidinone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: PMC (PubMed Central) URL: [Link]

  • Title: Solvent-free incorporation of CO2 into 2-oxazolidinones: a review Source: RSC Publishing URL: [Link]

  • Title: A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation Source: PubMed URL: [Link]

  • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: RSC Publishing URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Oxazolidinone Ring Formation

Welcome to the Technical Support Center for oxazolidinone ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for oxazolidinone ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental issues, and answer frequently asked questions related to catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of oxazolidinones, offering potential causes and actionable solutions based on established literature.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired oxazolidinone product. What are the potential reasons, and how can I improve the yield?

Answer: Low yields in oxazolidinone synthesis can arise from several factors, including catalyst inefficiency, suboptimal reaction conditions, or degradation of starting materials or products.[1] Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, base, or temperature can significantly impact the yield.

    • Solution: The catalyst system is crucial and highly dependent on the synthetic route. For instance, in the synthesis from epoxides and isocyanates, both the catalyst and solvent are critical.[1] A switch between aprotic and protic solvents can dramatically alter the outcome. The nature of ligands, bases, and solvents strongly influences palladium-catalyzed N-arylation of 2-oxazolidinones.[2]

  • Catalyst Deactivation or Insufficient Loading: The catalyst may have lost its activity or be present in an insufficient amount.

    • Solution: Ensure the catalyst is handled under appropriate conditions to prevent deactivation (e.g., inert atmosphere for air-sensitive catalysts). An incremental increase in catalyst loading may improve the yield, but be mindful of potential side reactions. For instance, some copper-NHC complexes show high activity at low catalyst loadings of 0.75 mol%.[3]

  • Poor Substrate Reactivity: The electronic or steric properties of your starting materials might hinder the reaction.

    • Solution: Modify the substrate if possible, for example, by altering protecting groups or substituents that may interfere with the reaction. Some catalytic systems have a broad substrate scope, accommodating various functional groups.[2]

  • Decomposition of Starting Materials or Product: Sensitive functional groups on your substrates might not be compatible with the reaction conditions.

    • Solution: Verify the stability of your starting materials and the final product under the applied reaction conditions. If decomposition is observed, consider milder reaction conditions (e.g., lower temperature, alternative catalyst). Some modern catalytic systems operate under mild conditions (30–70 °C).[3]

Issue 2: Poor Regio- or Enantioselectivity

Question: My reaction is producing a mixture of regioisomers or a racemic mixture when a chiral product is expected. How can I improve selectivity?

Answer: Achieving high selectivity is a common challenge in oxazolidinone synthesis. The choice of catalyst and ligands is paramount.

  • For Regioselectivity:

    • Catalyst Control: The catalyst can play a crucial role in directing the regioselectivity of the ring-opening of unsymmetrical precursors like aziridines or epoxides. For instance, an aluminium(salphen) complex has been shown to catalyze the coupling of CO2 and aziridines with high regioselectivity.

    • Mechanism Understanding: Understanding the reaction mechanism can provide insights into controlling regioselectivity. For example, in the cycloaddition of CO2 to N-alkyl aziridines, a bifunctional catalytic system can promote excellent regioselectivity.[4]

  • For Enantioselectivity:

    • Chiral Catalysts and Ligands: The use of chiral catalysts or ligands is essential for asymmetric synthesis. A variety of chiral catalysts have been developed, including BINOL-derived chiral bifunctional selenide catalysts for asymmetric bromocyclizations.[5] Chiral oxazolidine ligands have also found increasing use in asymmetric catalysis.[6]

    • Catalyst Optimization: The structure of the chiral catalyst can significantly influence enantioselectivity. For example, in asymmetric CO2 utilization reactions, modifying the chiral bifunctional selenide catalyst improved the enantiomeric ratio of the product.[5]

    • Reaction Conditions: Temperature and solvent can also affect the enantioselectivity. It is often beneficial to run the reaction at lower temperatures to enhance enantiomeric excess.

Issue 3: Formation of Undesired Byproducts

Question: I am observing significant formation of byproducts, such as isocyanurates or polymeric materials. How can I suppress these side reactions?

Answer: Byproduct formation is often a result of competing reaction pathways. Careful selection of the catalyst and reaction conditions can minimize these unwanted reactions.

  • Isocyanurate Formation: In reactions involving isocyanates, trimerization to form isocyanurates can be a significant side reaction.

    • Solution: The choice of catalyst can influence the selectivity for oxazolidinone formation over isocyanurate formation. Certain Lewis acid catalysts, when used with slow addition of the isocyanate, can achieve a high molar ratio of oxazolidinone to isocyanurate byproduct.[7]

  • Polymerization: Some starting materials may be prone to polymerization under the reaction conditions.

    • Solution: Adjusting the reaction temperature, concentration, and catalyst can help minimize polymerization. For example, DBU-catalyzed CO2 fixation in polypropargylamines has been controlled to yield polyoxazolidinones.[8]

Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: What are the main classes of catalysts used for oxazolidinone synthesis?

A1: A wide variety of catalysts have been developed for oxazolidinone synthesis, which can be broadly categorized as:

  • Transition Metal Catalysts: These are the most common and include complexes of copper (Cu), palladium (Pd), silver (Ag), gold (Au), and ruthenium (Ru).[2][3][9] They are often used in reactions involving CO2 fixation with propargylic amines or alcohols.[2][3]

  • Organocatalysts: These are metal-free catalysts, which can be advantageous for avoiding metal contamination in the final product. Examples include L-proline for Mannich-type reactions and chiral organoselenium compounds for asymmetric synthesis.[2][10] Phosphine-catalyzed three-component cyclization is another metal-free approach.[2]

  • Base Catalysts: Strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction, particularly in CO2 fixation reactions.[8]

  • Lewis Acid Catalysts: These are often employed in the reaction of epoxides with isocyanates.[7]

Q2: How do I choose the best catalyst for my specific reaction?

A2: The optimal catalyst depends on your synthetic strategy and starting materials.

  • From Propargylic Amines and CO2: Copper and silver catalysts are widely used for this transformation.[2] Bifunctional copper complexes have shown high activity under base-free and mild conditions.[3]

  • From Epoxides and Isocyanates: Lewis acid catalysts are commonly employed.[7]

  • From Aziridines and CO2: Aluminium(salphen) complexes have proven effective and reusable.[11]

  • For Asymmetric Synthesis: Chiral catalysts are necessary. This can involve chiral ligands coordinated to a metal center or chiral organocatalysts.[5][6]

Reaction Conditions and Mechanism

Q3: What is the role of ligands in metal-catalyzed oxazolidinone formation?

A3: Ligands play a critical role in modulating the reactivity and selectivity of the metal catalyst. They can:

  • Enhance Catalytic Activity: The rational design of ligands can significantly impact the activity of transition metal complexes.[3] For instance, N-heterocyclic carbene (NHC) ligands have been successfully used in copper-catalyzed systems.[3]

  • Influence Selectivity: The nature of phosphine ligands strongly affects the outcome of palladium-catalyzed N-arylation of 2-oxazolidinones.[2] In asymmetric catalysis, chiral ligands are responsible for inducing enantioselectivity.[6]

  • Provide Bifunctionality: Some ligands can have a dual role. For example, in certain copper complexes, the uncoordinated nitrogen atom of a pyridine moiety can act as a Lewis basic center to activate CO2, while the copper center activates the propargylic amine.[3]

Q4: Are there catalyst systems that work without a base?

A4: Yes, base-free catalytic systems have been developed. This is advantageous as it simplifies the reaction setup and purification. For example, certain N-heterocyclic carbene–copper complexes can catalyze the synthesis of 2-oxazolidinones from propargylic amines and CO2 under base-free conditions.[3]

Q5: What is the generally accepted mechanism for the carboxylative cyclization of propargylamines?

A5: The commonly accepted catalytic cycle involves several key steps:

  • Carboxylation: The propargylamine reacts with CO2 to form a carbamic acid intermediate.

  • Activation: The alkyne's C≡C triple bond coordinates to the metal center, activating it for nucleophilic attack.

  • Cyclization: An intramolecular, outer-sphere nucleophilic attack by the carbamic acid on the activated alkyne occurs.

  • Protodemetalation: This step releases the oxazolidinone product and regenerates the active catalyst.[9]

Data Presentation

Table 1: Comparison of Catalytic Systems for Oxazolidinone Synthesis from Propargylic Amines and CO2
Catalyst SystemBase/AdditiveTemperature (°C)Yield (%)Key AdvantagesReference
Pyridine-NHC-Cu ComplexNone30-70HighBase-free, mild conditions, low catalyst loading[3]
Binuclear Tridentate Cu(I) ComplexTBDMildWide rangeMild reaction conditions[2]
Silver-based catalystNot specifiedMildExcellentMild reaction conditions[2]
Indenediide-based Pd SCS pincer complexesNone40-80Good to excellentBroad substrate scope, including challenging substrates[9]

Experimental Protocols

Protocol: Copper-Catalyzed Synthesis of 2-Oxazolidinones from Propargylic Amines and CO2

This protocol is a general guideline based on the work by Tao et al.[3] and should be adapted for specific substrates.

Materials:

  • Propargylic amine

  • Pyridine-NHC-Copper complex catalyst (0.75 mol%)

  • CO2 (balloon or atmospheric pressure)

  • Reaction vessel (e.g., Schlenk tube)

  • Solvent (if necessary, though some reactions are solvent-free)

  • Magnetic stirrer and heating plate

Procedure:

  • To a clean and dry reaction vessel, add the propargylic amine and the pyridine-NHC-copper catalyst (0.75 mol%).

  • Seal the reaction vessel and purge with CO2 gas from a balloon. Maintain a positive pressure of CO2.

  • Stir the reaction mixture at the optimized temperature (typically between 30-70 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully release the CO2 pressure.

  • If the reaction was performed neat, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-oxazolidinone.

  • Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

Catalytic Cycle for Oxazolidinone Formation

Catalytic Cycle cluster_cycle Catalytic Cycle catalyst [M]-Catalyst intermediate1 Propargylamine Coordination catalyst->intermediate1 + Propargylamine intermediate2 Carbamic Acid Formation intermediate1->intermediate2 + CO2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 Nucleophilic Attack product Oxazolidinone Product intermediate3->product product->catalyst Regeneration

Caption: A simplified catalytic cycle for the metal-catalyzed synthesis of oxazolidinones from propargylic amines and CO2.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete extend_time Increase Reaction Time/Temp incomplete->extend_time optimize_conditions Optimize Conditions complete->optimize_conditions end Improved Yield extend_time->end check_catalyst Check Catalyst Activity/Loading optimize_conditions->check_catalyst inactive Inactive/Insufficient check_catalyst->inactive active Active check_catalyst->active replace_catalyst Use Fresh Catalyst / Increase Loading inactive->replace_catalyst check_substrate Evaluate Substrate Stability active->check_substrate replace_catalyst->end unstable Unstable check_substrate->unstable stable Stable check_substrate->stable milder_conditions Use Milder Conditions unstable->milder_conditions stable->end milder_conditions->end

Caption: A decision tree for troubleshooting low product yield in oxazolidinone synthesis.

References

  • Tao, S., Du, Z.-H., Bo, C.-B., Li, M., Chen, F., & Liu, N. (2025). Base-free catalytic systems achieved via the design of copper complexes: synthesis of 2-oxazolidinones from propargylic amines and CO2. RSC Publishing.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Oxazolidinone synthesis.
  • Nishiyori, R., Mori, T., & Shirakawa, S. (2023). Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry.
  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PMC - NIH.
  • Valorization of CO2: Preparation of 2-Oxazolidinones by Metal–Ligand Cooperative Catalysis with SCS Indenediide Pd Complexes.
  • Wolf, C., & Xu, H. (2011). Asymmetric catalysis with chiral oxazolidine ligands. PubMed.
  • A Mechanistic Insight on CuI‐Catalyzed Synthesis of Oxazolidinones through a Four‐Component Reaction.
  • Uncatalyzed synthesis of oxazolidinones.
  • ChemInform Abstract: Chiral Oxazolidine Catalyst for Asymmetric Synthesis. Sci-Hub.
  • Mechanism that accounts for the formation of 2-oxazolidinones 8 and 9.
  • Current Updates on Oxazolidinone and Its Significance. PMC.
  • Synthesis of Oxazolidinones by using Carbon Dioxide as a C1 Building Block and an Aluminium‐Based Catalyst.
  • Catalysts for making oxazolidinone materials.
  • Oxazolidine synthesis. Organic Chemistry Portal.
  • Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
  • Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. PMC - NIH.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one

Executive Summary: The "Dual-Threat" Stability Profile As a Senior Application Scientist, I often see researchers treat 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (often a key intermediate in the synthesis of anticoagulants...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Threat" Stability Profile

As a Senior Application Scientist, I often see researchers treat 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (often a key intermediate in the synthesis of anticoagulants like Rivaroxaban) as a standard stable solid. This is a critical error. This molecule possesses a "Dual-Threat" stability profile :

  • The Aniline Moiety (Oxidative Instability): The free amine (

    
    ) at the meta-position is highly susceptible to radical oxidation, leading to rapid discoloration (browning/tarring).
    
  • The Oxazolidinone Ring (Hydrolytic Instability): While generally stable in neutral organic solvents, the cyclic carbamate ring is vulnerable to nucleophilic attack, particularly in basic aqueous media (

    
    ), leading to ring-opening and irreversible loss of the pharmacophore.
    

This guide provides the protocols required to navigate these instabilities.

Visualizing Degradation Pathways

Understanding how the molecule fails is the first step to prevention. The diagram below illustrates the two primary degradation mechanisms you must control.

DegradationPathways Compound 3-(3-Aminophenyl)- 1,3-oxazolidin-2-one (Intact) OxidationTrigger Trigger: Air (O2) + Light Trace Metals Compound->OxidationTrigger Improper Storage HydrolysisTrigger Trigger: Strong Base (OH-) pH > 10 Compound->HydrolysisTrigger Improper Workup Radical Radical Intermediate (R-NH•) OxidationTrigger->Radical Quinone Degradation Product A: Azo/Quinone Species (Brown/Black Tar) Radical->Quinone Polymerization RingOpen Transition State: Tetrahedral Intermediate HydrolysisTrigger->RingOpen AminoAlcohol Degradation Product B: N-(3-aminophenyl)-2- aminoethanol derivatives (Loss of Ring) RingOpen->AminoAlcohol Irreversible

Figure 1: Mechanistic pathways for oxidative discoloration (top) and hydrolytic ring-opening (bottom).[1][2][3]

Troubleshooting Guide: Common Failure Modes

Issue 1: "My white powder turned brown/black in storage."

Diagnosis: Oxidative degradation of the aniline amine.[2][4] Mechanism: Anilines are electron-rich. Upon exposure to atmospheric oxygen and UV light, they form radical cations (


), which couple to form colored azo-linkages or quinone imines. This is autocatalytic.
Variable Impact Corrective Action
Atmosphere Oxygen accelerates radical formation.Mandatory: Store under Argon or Nitrogen blanket.[4]
Light UV light initiates photo-oxidation.Store in amber glass vials wrapped in foil.
Temperature Heat increases reaction kinetics.Store at 2–8°C (Refrigerated).
Purity Trace metals (Fe, Cu) catalyze oxidation.Ensure precursors were metal-scavenged.

Recovery Protocol (Recrystallization): If the material is light brown, it can often be salvaged.

  • Dissolve crude solid in minimal boiling Ethanol (EtOH) or Ethyl Acetate .

  • Add activated charcoal (5 wt%), stir for 15 mins (hot), and filter through Celite.

  • Cool slowly to 4°C.

  • Filter crystals and wash with cold hexanes/heptane.

  • Note: If the material is black/tarry, yield will be <40%.

Issue 2: "Yield is low, and NMR shows a missing carbonyl peak."

Diagnosis: Hydrolysis of the oxazolidinone ring.[5] Mechanism: The carbonyl carbon of the oxazolidinone ring is electrophilic. In the presence of strong bases (NaOH, KOH, LiOH) or prolonged exposure to aqueous acids, the ring opens to form the corresponding amino alcohol.

Critical Thresholds:

  • Safe Zone: pH 4.0 – 9.0

  • Danger Zone: pH > 11.0 (Rapid hydrolysis at RT) or pH < 1.0 (Hydrolysis with heat).

Troubleshooting Checklist:

  • Did you use NaOH for extraction?

    • Correction: Switch to milder bases like

      
       or 
      
      
      
      . If NaOH is required, keep contact time
      
      
      minutes and temperature
      
      
      .
  • Did you leave the compound in solution overnight?

    • Correction: N-aryl oxazolidinones are less stable than alkyl variants. Remove solvent immediately after workup.

  • Is the solvent wet?

    • Correction: Use anhydrous solvents (THF, DCM) for coupling reactions.

Issue 3: "Ghost peaks appeared in my HPLC chromatogram."

Diagnosis: In-situ degradation during analysis. Root Cause: The sample diluent is incompatible with the molecule.

  • Scenario A (Acidic Diluent): Using 0.1% TFA in water/methanol can cause slow hydrolysis if the sample sits in the autosampler for >12 hours.

  • Scenario B (Oxidation): Dissolving in non-degassed acetonitrile allows oxidation over 24 hours.

Recommended Analytical Method:

  • Diluent: Acetonitrile : Water (50:50) with no acid/base additives for sample prep.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Ammonium Acetate buffer (pH 6.5) / Acetonitrile gradient. Avoid extreme pH in the mobile phase.

Workflow: Safe Reaction & Handling Protocol

Follow this decision tree to ensure integrity during synthesis (e.g., coupling to form Rivaroxaban analogs).

HandlingProtocol Start Start: 3-(3-Aminophenyl)- 1,3-oxazolidin-2-one CheckColor Visual Check: Is it White/Off-White? Start->CheckColor Purify Action: Recrystallize (EtOH/Charcoal) CheckColor->Purify No (Brown) ReactionPrep Reaction Prep: Purge solvent with N2 Use Anhydrous conditions CheckColor->ReactionPrep Yes Purify->ReactionPrep BaseSelect Base Selection: Is strong base required? ReactionPrep->BaseSelect MildBase Use K2CO3 or TEA (Preferred) BaseSelect->MildBase No StrongBase Use LiHMDS/NaH Keep Temp < -10°C BaseSelect->StrongBase Yes Quench Quench: Adjust to pH 6-7 immediately Extract with EtOAc MildBase->Quench StrongBase->Quench

Figure 2: Decision tree for handling and reaction planning to minimize degradation.

Frequently Asked Questions (FAQ)

Q: Can I dry this compound in an oven at 60°C? A: Only if it is under vacuum. Heating in an air oven at 60°C will accelerate oxidation of the aniline group, turning the surface brown. Vacuum drying at 40–45°C is recommended.

Q: Why is the meta-isomer (3-aminophenyl) less stable than the para-isomer? A: While both are sensitive, the electronic coupling between the amine and the oxazolidinone ring differs. In the para-position (Rivaroxaban structure), the nitrogen lone pair can participate in a quinoid-like resonance that may slightly alter stability compared to the meta-isomer, where resonance is interrupted. However, for practical handling, treat both as highly oxidation-sensitive [1].

Q: Is the ring opening reversible? A: Generally, no . Once the oxazolidinone hydrolyzes to the amino alcohol, re-closing the ring requires a phosgene equivalent (like CDI or triphosgene) and specific conditions. It is more cost-effective to prevent hydrolysis than to repair it.

References

  • Moloney, G. P., et al. (2010).[5][6] "Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy." Journal of Pharmaceutical Sciences, 99(8), 3362-3371.

    • Key Insight: Establishes that N-aryl oxazolidinones are less hydrolytically stable than their N-alkyl counterparts.
  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[7] Journal of Medicinal Chemistry, 48(19), 5900–5908.

    • Key Insight: Describes the synthesis and handling of the oxazolidinone core in Rivaroxaban deriv
  • Yuan, Z., et al. (2014). "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Molecules, 19, 14999-15005.

    • Key Insight: Provides experimental details on the stability of the oxazolidinone intermedi
  • Travis, B., et al. (2002). "Oxidation of Anilines: Mechanisms and Prevention." Organic Process Research & Development. (General Reference for Aniline Handling).

Sources

Troubleshooting

Optimizing chiral resolution of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" precursors

Technical Support Center: Chiral Resolution of Oxazolidinone Precursors Strategic Overview & Scope Welcome to the technical support hub. You are likely working with precursors for oxazolidinone antibiotics (analogous to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of Oxazolidinone Precursors

Strategic Overview & Scope

Welcome to the technical support hub. You are likely working with precursors for oxazolidinone antibiotics (analogous to Linezolid or Radezolid). It is critical to clarify that the core scaffold, 3-(3-Aminophenyl)-1,3-oxazolidin-2-one , is achiral unless substituted at the C4 or C5 position.

Assumption of Chirality: This guide addresses the resolution of the C5-substituted precursors (typically 5-(hydroxymethyl) or 5-(chloromethyl) derivatives), which govern the biological activity (usually the (S)-enantiomer is the bioactive pharmacophore).

We focus on two primary workflows:

  • Biocatalytic Kinetic Resolution (KR): Best for racemic oxazolidinone alcohols.

  • Diastereomeric Salt Formation: Best for racemic amino-alcohol precursors prior to ring closure.

Decision Matrix: Selecting Your Resolution Route

Before troubleshooting, verify you are using the correct method for your specific intermediate stage.

ResolutionStrategy Start Select Precursor Type AminoAlcohol Amino-Alcohol Intermediate (Open Chain) Start->AminoAlcohol OxazRing Formed Oxazolidinone Ring (e.g., 5-hydroxymethyl) Start->OxazRing Salt Method A: Diastereomeric Salt Formation AminoAlcohol->Salt Basic amine present Enzyme Method B: Enzymatic Kinetic Resolution OxazRing->Enzyme Hydroxyl group present Salt_Pros Pros: Scalable, Low Cost Cons: Labor intensive Salt->Salt_Pros Enzyme_Pros Pros: High e.e., Mild conditions Cons: 50% max yield (KR) Enzyme->Enzyme_Pros

Figure 1: Strategic decision tree for selecting the resolution method based on the chemical functionality of the precursor.

Module A: Biocatalytic Kinetic Resolution (Enzymatic)

Target Substrate: rac-5-(hydroxymethyl)-3-(3-aminophenyl)-1,3-oxazolidin-2-one. Mechanism: Lipase-catalyzed selective acetylation of one enantiomer (usually the R-isomer), leaving the desired S-alcohol (or vice versa depending on the lipase).

Troubleshooting Guide: Enzymatic Resolution
SymptomProbable CauseCorrective Action
Low Conversion (<40%) Product Inhibition The byproduct (often acetaldehyde if using vinyl acetate) can deactivate the enzyme. Switch to Isopropenyl Acetate as the acyl donor; the byproduct is acetone, which is less toxic to lipases.
Reaction Stalls Water Content Lipases require a micro-aqueous environment but too much water promotes hydrolysis (reverse reaction). Add Molecular Sieves (4Å) to the reaction vessel to maintain thermodynamic drive toward the ester.
Low Enantioselectivity (E < 20) Wrong Solvent LogP Lipase flexibility is solvent-dependent. Hydrophilic solvents strip essential water. Switch to MTBE, Toluene, or DIPE (LogP > 2.0). Avoid DMSO or DMF.
Enzyme Aggregation Stirring Rate Vigorous magnetic stirring grinds the immobilized enzyme support. Use an overhead stirrer or a shaker at 150-200 rpm to preserve particle integrity.

Standard Protocol (Self-Validating):

  • Screening: Dissolve 50 mg substrate in 1 mL Toluene. Add 3 eq. Vinyl Butyrate.

  • Catalyst: Add 20 mg CAL-B (Candida antarctica Lipase B) immobilized (e.g., Novozym 435).

  • Incubation: Shake at 30°C.

  • Checkpoint: Monitor by Chiral HPLC at 2, 4, and 24 hours. Stop when conversion hits 50% (theoretical max for KR).

Module B: Diastereomeric Salt Crystallization

Target Substrate: rac-1-amino-3-(3-aminophenylamino)propan-2-ol (or similar basic amino-alcohol precursors). Mechanism: Acid-Base reaction forming diastereomeric salts with different solubility profiles.

Troubleshooting Guide: Crystallization
SymptomProbable CauseCorrective Action
No Precipitate (Oil Formation) Solvent Polarity Mismatch The salt is too soluble or forming a "gummy" solvate. Switch to EtOH/EtOAc mixtures. If oiling out occurs, reheat and add a seed crystal at the cloud point.
Low Yield (<20%) High Solubility of Both Salts The difference in solubility (

) is too low. Use the "Pope-Peachey" Method: Use 0.5 eq. of the resolving agent and 0.5 eq. of an achiral mineral acid (e.g., HCl) to force the less soluble diastereomer out.
Low Optical Purity (e.e. < 80%) Eutectic Composition You are likely near the eutectic point of the diastereomers. Recrystallize the salt from a solvent with a different polarity (e.g., switch from MeOH to iPrOH/Water).
Racemization during release pH Shock The chiral center might be labile at high pH. Use mild base release: Use Ammonia/MeOH or NaHCO3 instead of NaOH when breaking the salt.

Recommended Resolving Agents:

  • Primary: L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid (Effective for rigid amines).

  • Secondary: (S)-Mandelic Acid (Good for aromatic amines).

Module C: Analytical Validation (HPLC/SFC)

You cannot optimize what you cannot measure. The separation of oxazolidinone enantiomers is challenging due to the polar carbamate backbone.

Recommended Methods:

  • Column: Chiralpak IA or AD-H (Amylose-based).

  • Mobile Phase (Normal Phase): Hexane : IPA (80:20) + 0.1% Diethylamine (DEA).

    • Note: DEA is crucial to sharpen the peak of the free amine on the phenyl ring.

  • Detection: UV at 254 nm (Aromatic absorption).

Visualizing the Workflow:

Workflow Racemate Racemic Precursor Screen Solvent/Agent Screen (50mg scale) Racemate->Screen Analysis HPLC Analysis (Calc. Solubility Ratio) Screen->Analysis ScaleUp Scale Up (Pope-Peachey Method) Analysis->ScaleUp If S_n/S_p > 2 Recryst Recrystallization (Target >98% de) ScaleUp->Recryst Recryst->Recryst If de < 95% FreeBase Salt Break/Release Recryst->FreeBase If de > 98%

Figure 2: Iterative workflow for optimizing diastereomeric salt resolution.

Frequently Asked Questions (FAQ)

Q: Why is my enzymatic reaction reversing after 24 hours? A: This is thermodynamic equilibration. If you use a reversible acyl donor (like ethyl acetate), the alcohol concentration builds up and pushes the equilibrium back. Solution: Use "irreversible" acyl donors like Vinyl Acetate or Vinyl Butyrate . The byproduct (vinyl alcohol) tautomerizes to acetaldehyde/ketone, making the reaction irreversible.

Q: Can I resolve the final oxazolidinone molecule if it has no hydroxyl group? A: No. If you have capped the hydroxyl (e.g., as a chloride or azide) and the molecule is neutral, you cannot use salt formation. You must use Preparative Chiral SFC (Supercritical Fluid Chromatography) or resolve the precursor before the capping step.

Q: The amine on the phenyl ring is oxidizing. How do I prevent this? A: Anilines are prone to oxidation. Perform all crystallization and resolution steps under an Argon or Nitrogen atmosphere . Add trace antioxidants (e.g., BHT) to the solvent system if permissible by your downstream chemistry.

References

  • Enzymatic Resolution of Oxazolidinones

    • Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Oxazolidinone Antibiotics.[1]

    • Source:Catalysts (MDPI), 2021.[2]

    • URL:[Link][3][4]

  • Diastereomeric Salt Mechanism

    • Title: Optical Resolution via Diastereomeric Salt Formation.[5]

    • Source:J. Org.[6] Chem. (General Principle Application).

    • URL:[Link]

  • Oxazolidinone Synthesis & Chirality

    • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.[7][8]

    • Source:Molecules (NIH/NLM), 2021.
    • URL:[Link]

Sources

Optimization

Strategies to control regioselectivity in reactions involving "3-(3-Aminophenyl)-1,3-oxazolidin-2-one"

Current Status: 🟢 Operational Topic: Regioselectivity & Chemoselectivity Strategies Molecule ID: 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (referred to herein as 3-APO ) Executive Summary Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Topic: Regioselectivity & Chemoselectivity Strategies Molecule ID: 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (referred to herein as 3-APO )

Executive Summary

Welcome to the Technical Support Center for 3-APO . This scaffold presents a unique challenge in medicinal chemistry: it contains two competing nitrogen centers (an aniline and a carbamate-like oxazolidinone) and a phenyl ring susceptible to electrophilic aromatic substitution (EAS) with conflicting directing groups.

This guide addresses the three most common "tickets" submitted by researchers working with this scaffold:

  • Chemoselectivity: Reacting the aniline amine without disturbing the oxazolidinone ring.

  • EAS Regiocontrol: Directing electrophiles to the specific ring position (C4 vs. C6) in the presence of meta-disposed activating groups.

  • Impurity Management: Preventing ring hydrolysis and bis-alkylation.

Module 1: Chemoselective N-Functionalization

User Ticket #1042: "I am trying to acylate the primary amine, but I'm observing ring opening of the oxazolidinone or low yields."

Root Cause Analysis

The 3-APO molecule contains two nitrogen species:[1]

  • Exocyclic Amine (Aniline, -NH₂): Highly nucleophilic (

    
     for conjugate acid).
    
  • Endocyclic Nitrogen (Oxazolidinone): Low nucleophilicity due to conjugation with the carbonyl. However, the oxazolidinone ring is sensitive to strong bases (leading to hydrolysis) and high temperatures (leading to decarboxylation).

Resolution Protocol: Selective Amidation

To selectively functionalize the aniline nitrogen (e.g., with 5-chlorothiophene-2-carbonyl chloride, as in Rivaroxaban synthesis) without degrading the ring:

Step-by-Step Protocol:

  • Solvent Selection: Use non-protic, polar solvents. Dichloromethane (DCM) or THF are standard. For difficult solubility, use N-Methyl-2-pyrrolidone (NMP) , but avoid high temperatures (>80°C) in basic media.

  • Base Scavenger: Do NOT use strong inorganic bases (NaOH, KOH) which promote oxazolidinone hydrolysis.

    • Recommended: Pyridine (mild, acts as solvent/base), Triethylamine (TEA), or Diisopropylethylamine (DIPEA).

    • Stoichiometry: 1.1 - 1.2 equivalents relative to the acid chloride.

  • Temperature Control:

    • Addition:

      
       to 
      
      
      
      (Critical to prevent bis-acylation).
    • Reaction: Allow to warm to

      
      .
      
  • Workup: Quench with water at neutral pH. Acidic workup (

    
    ) can hydrolyze the oxazolidinone over time.
    

Data: Base Compatibility Table

Base ReagentCompatibilityRisk FactorRecommendation
NaOH / KOH 🔴 Critical FailRing Hydrolysis (Saponification)Avoid
NaH 🔴 Critical FailDeprotonation of Oxazolidinone NAvoid (unless N-alkylation of ring is desired)
Pyridine 🟢 OptimalLow side-reactionsStandard
NaHCO₃ (aq) 🟡 CautionBiphasic kinetics issuesUse with Phase Transfer Catalyst

Module 2: Electrophilic Aromatic Substitution (EAS) Regiocontrol

User Ticket #2089: "I need to brominate the phenyl ring. The amine and oxazolidinone are meta to each other. Where will the electrophile go, and how do I control it?"

Mechanistic Insight

In 3-APO, both substituents are activators and ortho/para directors , but they are located meta to each other. This creates a "cooperative" activation pattern but a steric conflict.

  • Substituent 1: -NH₂ (Position 3): Strong Activator. Directs to C2, C4, C6 .

  • Substituent 2: Oxazolidinone (Position 1): Moderate Activator (via N-resonance). Directs to C2, C6, C4 .

Site Analysis:

  • C2: Ortho to both groups. Sterically inaccessible. (Unlikely product).

  • C4: Ortho to -NH₂, Para to Oxazolidinone.

  • C6: Para to -NH₂, Ortho to Oxazolidinone.

The Conflict: Electronic preference usually favors the position para to the strongest activator (-NH₂), which is C6 . However, C6 is ortho to the bulky oxazolidinone ring. C4 is ortho to the smaller -NH₂ group.

Decision Tree: Controlling Regioselectivity

RegioControl Start Target: Ring Halogenation Condition Is -NH2 Protected? Start->Condition FreeAmine Free Amine (-NH2) Condition->FreeAmine No Protected Protected (-NHAc) Condition->Protected Yes (Acetylated) PathA Dominant Product: C6 (Para to NH2) FreeAmine->PathA Electronic Control (NH2 is strong activator) PathB Dominant Product: C4 (Steric Control) Protected->PathB Steric Control (NHAc is bulky) caption Figure 1: Strategic switching of regioselectivity via transient protection groups.

Troubleshooting Protocol: Switching Selectivity

Scenario A: Targeting C6 (Para to Amine)

  • Strategy: Keep the amine free. The strong electronic donation of -NH₂ overrides the steric hindrance of the oxazolidinone at C6.

  • Reagent: NBS (N-Bromosuccinimide) in DMF at 0°C.

  • Outcome: Kinetic product favors electronic activation (C6).

Scenario B: Targeting C4 (Para to Oxazolidinone)

  • Strategy: Transiently protect the amine as an acetamide (-NHAc).

    • Acylation: Convert -NH₂ to -NHAc (reduces activation strength and increases steric bulk at C3).

    • Halogenation:[2] The bulk of -NHAc shields C2 and C4? No, -NHAc is bulky, shielding C2 and C4. Wait—if we bulk up the amine, we make C2 and C4 less accessible.

    • Correction: To target C4, we actually rely on the Oxazolidinone directing effect. Since Oxazolidinone is bulky, it shields C2 and C6. If we protect NH2 with a very bulky group (e.g., Boc), we shield C2 and C4.

    • Refined Strategy: To favor C4, use Thermodynamic Control . High-temperature halogenation often favors the less sterically crowded isomer. Since C6 is flanked by the rigid oxazolidinone, C4 (flanked by the rotatable amine) might be thermodynamically accessible.

Module 3: Impurity Profiling & Scalability

User Ticket #3011: "I'm seeing a +43 mass unit impurity in LCMS during the coupling reaction."

Impurity Identification

In the synthesis of derivatives like Rivaroxaban, specific impurities are common.

Mass ShiftPotential ImpurityCauseSolution
+43 Da N-Carbamoyl Reaction with IsocyanateAvoid urea byproducts; ensure dry solvents.
Dimers Bis-amide Amine reacting with 2 eq. of Acid ChlorideStrict 1:1 stoichiometry; Slow addition of acid chloride to amine (inverse addition).
-18 Da Dehydration Cyclization side-productMaintain temperature < 50°C.
Ring Open Amino-alcohol Hydrolysis of OxazolidinoneCheck water content in solvent; ensure neutral workup.
Reaction Workflow: Rivaroxaban-style Coupling

This workflow illustrates the "Gold Standard" for coupling the 3-APO scaffold to an acid chloride (e.g., 5-chlorothiophene-2-carbonyl chloride) while minimizing impurities.

CouplingWorkflow Start Start: 3-APO (Solid) Solvent Dissolve in Pyridine/DCM (Scavenger present) Start->Solvent Cool Cool to 0-5°C (Kinetic Control) Solvent->Cool Add Add Acid Chloride (Dropwise, 1 hour) Cool->Add Warm Warm to 20°C (Complete Conversion) Add->Warm Quench Quench: Water/Ethanol (Precipitate Product) Warm->Quench Isolate Filtration & Wash (Remove Pyridine HCl) Quench->Isolate caption Figure 2: Optimized workflow for amide coupling to minimize impurities.

References

  • Bayer Pharma AG. (2001). Substituted Oxazolidinones and their Use in the Field of Blood Coagulation. WO Patent 2001/047919. Link

  • Roehrig, S., et al. (2005).[3] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Mali, et al. (2015).[1][4] Facile approach for the synthesis of rivaroxaban using alternate synthon. Sustainable Chemical Processes, 3:11. Link[1]

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes to 3-(3-Aminophenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(3-Aminophenyl)-1,3-oxazolidin-2-one is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of v...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Aminophenyl)-1,3-oxazolidin-2-one is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The strategic introduction of the aminophenyl group onto the oxazolidinone core allows for further functionalization, making it a versatile scaffold for drug discovery. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each approach. The methodologies are presented with detailed protocols and supporting data to aid researchers in selecting the most suitable route for their specific needs.

The synthesis of 3-(3-aminophenyl)-1,3-oxazolidin-2-one is typically approached via a two-step sequence involving the initial synthesis of the corresponding nitro-analogue, 3-(3-nitrophenyl)-1,3-oxazolidin-2-one, followed by the reduction of the nitro group. This strategy is often preferred due to the ready availability of starting materials and the well-established methodologies for nitro group reduction.

Route 1: Synthesis via N-Arylation of 2-Oxazolidinone followed by Catalytic Hydrogenation

This synthetic pathway involves the copper-catalyzed N-arylation of 2-oxazolidinone with a suitable 3-nitrophenylating agent, followed by the reduction of the nitro group using catalytic hydrogenation. This approach is a classic example of an Ullmann-type coupling reaction, a powerful tool for the formation of carbon-nitrogen bonds.

Step 1: Synthesis of 3-(3-Nitrophenyl)-1,3-oxazolidin-2-one

The first step is the N-arylation of 2-oxazolidinone with 1-iodo-3-nitrobenzene using a copper-based catalyst. The choice of a copper catalyst is crucial for promoting this type of coupling, and the use of a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen) can be beneficial in minimizing side reactions.[1]

Experimental Protocol:

A mixture of 2-oxazolidinone (1.0 equiv.), 1-iodo-3-nitrobenzene (1.2 equiv.), copper(I) iodide (0.1 equiv.), and a suitable ligand like Me4Phen (0.2 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 3-(3-nitrophenyl)-1,3-oxazolidin-2-one.

Step 2: Catalytic Hydrogenation to 3-(3-Aminophenyl)-1,3-oxazolidin-2-one

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups.[2] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[3]

Experimental Protocol:

3-(3-Nitrophenyl)-1,3-oxazolidin-2-one is dissolved in a suitable solvent, typically a protic solvent like ethanol or methanol. A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature. The reaction is monitored by TLC or HPLC until the starting material is consumed. Upon completion, the catalyst is carefully removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to afford 3-(3-aminophenyl)-1,3-oxazolidin-2-one.

Visualization of Route 1:

Synthetic_Route_1 start1 2-Oxazolidinone + 1-Iodo-3-nitrobenzene step1 Step 1: N-Arylation (Ullmann Coupling) CuI, Ligand, DMF, Heat start1->step1 intermediate1 3-(3-Nitrophenyl)-1,3-oxazolidin-2-one step1->intermediate1 step2 Step 2: Reduction (Catalytic Hydrogenation) H₂, Pd/C, Ethanol intermediate1->step2 product1 3-(3-Aminophenyl)-1,3-oxazolidin-2-one step2->product1

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis via Cyclization of a Precursor followed by Chemical Reduction

This alternative route involves the synthesis of an N-(2-hydroxyethyl)-3-nitroaniline precursor, followed by cyclization to form the oxazolidinone ring, and subsequent reduction of the nitro group.

Step 1: Synthesis of N-(2-Hydroxyethyl)-3-nitroaniline

This intermediate can be prepared by the reaction of 3-nitroaniline with 2-chloroethanol in the presence of a base.

Experimental Protocol:

A mixture of 3-nitroaniline (1.0 equiv.) and 2-chloroethanol (1.2 equiv.) is heated in a suitable solvent, such as water or a high-boiling point alcohol, in the presence of a base like sodium carbonate or potassium carbonate. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization.

Step 2: Cyclization to 3-(3-Nitrophenyl)-1,3-oxazolidin-2-one

The cyclization of N-(2-hydroxyethyl)-3-nitroaniline to the corresponding oxazolidinone can be achieved using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), which are safer alternatives to gaseous phosgene.

Experimental Protocol:

To a solution of N-(2-hydroxyethyl)-3-nitroaniline in an aprotic solvent like dichloromethane or tetrahydrofuran, a phosgene equivalent (e.g., triphosgene, 0.4 equiv.) and a base (e.g., triethylamine, 2.2 equiv.) are added at low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched, and the product is extracted and purified by column chromatography.

Step 3: Chemical Reduction to 3-(3-Aminophenyl)-1,3-oxazolidin-2-one

For the reduction of the nitro group, a chemical reducing agent like stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) can be employed. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Experimental Protocol:

3-(3-Nitrophenyl)-1,3-oxazolidin-2-one is dissolved in ethanol or ethyl acetate. An excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added, followed by the slow addition of concentrated hydrochloric acid. The reaction mixture is then heated to reflux and monitored by TLC. After completion, the mixture is cooled and the pH is adjusted with a base (e.g., sodium hydroxide solution) to precipitate tin salts. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the desired product. Purification can be achieved by column chromatography or recrystallization.

Visualization of Route 2:

Synthetic_Route_2 start2 3-Nitroaniline + 2-Chloroethanol step3 Step 1: N-Alkylation Base, Heat start2->step3 intermediate2 N-(2-Hydroxyethyl)-3-nitroaniline step3->intermediate2 step4 Step 2: Cyclization Phosgene Equivalent, Base intermediate2->step4 intermediate3 3-(3-Nitrophenyl)-1,3-oxazolidin-2-one step4->intermediate3 step5 Step 3: Reduction (Chemical Reduction) SnCl₂, HCl, Heat intermediate3->step5 product2 3-(3-Aminophenyl)-1,3-oxazolidin-2-one step5->product2

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: N-Arylation & Catalytic HydrogenationRoute 2: Cyclization & Chemical Reduction
Starting Materials 2-Oxazolidinone, 1-Iodo-3-nitrobenzene3-Nitroaniline, 2-Chloroethanol
Key Reactions Ullmann Coupling, Catalytic HydrogenationN-Alkylation, Cyclization with Phosgene Equivalent, Chemical Reduction
Catalyst/Reagent Copper(I) Iodide, Pd/CPhosgene Equivalent (e.g., Triphosgene), Stannous Chloride
Advantages - Potentially higher overall yield. - Cleaner reduction step with easier workup (filtration of catalyst).- Avoids the use of expensive iodo-aromatics. - Chemical reduction can be more tolerant to other functional groups.
Disadvantages - Requires a copper-catalyzed coupling which can be sensitive to reaction conditions. - 1-Iodo-3-nitrobenzene can be expensive. - Catalytic hydrogenation may not be suitable for substrates with other reducible groups.- May involve more synthetic steps. - Use of phosgene equivalents requires careful handling due to toxicity. - Workup of tin-based reductions can be cumbersome due to the precipitation of tin salts.[4]
Scalability Generally scalable, though catalyst cost and handling for hydrogenation need consideration.Scalable, but the handling of phosgene equivalents and the workup of the reduction step might pose challenges on a larger scale.
Green Chemistry Catalytic hydrogenation is generally considered a green reaction. The use of copper, while catalytic, is a consideration.The use of stoichiometric tin reagents is less environmentally friendly. Phosgene equivalents are highly toxic.

Conclusion

Both synthetic routes presented offer viable pathways to 3-(3-aminophenyl)-1,3-oxazolidin-2-one.

Route 1 is a more convergent approach that may offer higher overall yields and a cleaner reduction step. It is an excellent choice when the starting materials are readily available and the substrate is compatible with catalytic hydrogenation.

Route 2 , while potentially involving more steps, utilizes less expensive starting materials and offers a robust chemical reduction method that can be advantageous for more complex molecules. The choice between these routes will ultimately depend on factors such as the cost and availability of starting materials, the scale of the synthesis, the presence of other functional groups in the molecule, and the laboratory's capabilities and safety protocols, particularly concerning the handling of phosgene equivalents and tin reagents.

References

  • [Synthesis and Biological Activities of[5][6]-Oxazine Derivatives. Der Pharma Chemica.]([Link])

Sources

Comparative

Validation of a New Analytical Method for "3-(3-Aminophenyl)-1,3-oxazolidin-2-one"

Executive Summary & Scientific Context In the development of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid), the structural motif 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (hereafter referred to as APOX ) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid), the structural motif 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (hereafter referred to as APOX ) represents a critical quality attribute. It serves as both a key synthetic intermediate and a potential degradation product.

Because APOX contains a primary aromatic amine (aniline derivative), it triggers a structural alert for potential genotoxicity under ICH M7(R1) guidelines. Consequently, control strategies must shift from standard purity assays (0.05% threshold) to trace-level quantification (ppm/ppb levels) to ensure patient safety.

This guide validates a novel UPLC-MS/MS methodology designed to replace legacy HPLC-UV protocols. While HPLC-UV remains robust for raw material assay, it fails to meet the sensitivity requirements for trace impurity monitoring in the final Active Pharmaceutical Ingredient (API).

Comparative Landscape: Legacy vs. Modern Architecture

The following table contrasts the performance of the legacy method (Method A) against the newly validated UPLC-MS/MS protocol (Method B).

Table 1: Method Performance Comparison

FeatureMethod A: Legacy HPLC-UVMethod B: Novel UPLC-MS/MS
Detection Principle Ultraviolet Absorbance (254 nm)Triple Quadrupole Mass Spectrometry (ESI+)
Primary Utility Raw Material Assay (>98% purity)Trace Impurity / Genotoxic Screening (<10 ppm)
LOD (Limit of Detection) ~50 ppm (0.005%)0.5 ppm
LOQ (Limit of Quantitation) ~150 ppm (0.015%)1.5 ppm
Selectivity Low (Co-elution risk with API)High (Mass-filtration via MRM)
Run Time 25 minutes6 minutes
Sample Prep Dilute & ShootProtein Precipitation / SPE (Matrix removal)

Deep Dive: The New UPLC-MS/MS Method (Method B)

Mechanistic Rationale (Expertise & Experience)

The transition to Method B is driven by two chemical realities of APOX:

  • Polarity & Retention: The amino group renders APOX significantly more polar than the parent oxazolidinone API. On standard C18 columns, APOX often elutes in the void volume, causing ion suppression. We utilized a Biphenyl stationary phase , which engages in

    
     interactions with the phenyl ring of APOX, enhancing retention and separating it from the solvent front.
    
  • Ionization Efficiency: The aniline nitrogen is easily protonated (

    
    ), making Electrospray Ionization (ESI) in positive mode highly sensitive.
    
Experimental Protocol

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Kinetex Biphenyl, 1.7 µm, 2.1 x 50 mm (or equivalent).

Step-by-Step Workflow:

  • Standard Preparation: Dissolve APOX reference standard in methanol to create a 1 mg/mL stock. Serially dilute with Mobile Phase A to generate a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

  • Sample Preparation (API Matrix):

    • Weigh 10 mg of API.

    • Dissolve in 1 mL DMSO (to ensure total solubility).

    • Precipitate API by adding 9 mL of Acetonitrile (if API is insoluble in ACN) OR dilute directly if soluble.

    • Centrifuge at 10,000 rpm for 5 mins.

    • Transfer supernatant to a silanized vial (prevents analyte adsorption).

  • LC Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B (0-0.5 min)

      
       95% B (3.0 min) 
      
      
      
      Hold (4.0 min)
      
      
      Re-equilibrate.
    • Injection Volume: 2 µL.

  • MS/MS Parameters (MRM Mode):

    • Precursor Ion:

      
       179.2 (
      
      
      
      )
    • Quantifier Ion:

      
       135.1 (Loss of 
      
      
      
      from oxazolidinone ring).
    • Qualifier Ion:

      
       118.1 (Loss of 
      
      
      
      fragment).
    • Collision Energy: Optimized to 22 eV.

Visualizing the Workflow

The following diagram illustrates the critical decision points and data flow for the validation process.

AnalyticalWorkflow Start Sample Intake (API or Intermediate) RiskAssess ICH M7 Assessment (Is it a GTI?) Start->RiskAssess Decision Target Limit? RiskAssess->Decision MethodA Method A: HPLC-UV (Limit > 0.05%) Decision->MethodA Non-Mutagenic MethodB Method B: UPLC-MS/MS (Limit < 10 ppm) Decision->MethodB Mutagenic (GTI) Prep Sample Prep (Matrix Removal) MethodB->Prep Analysis MRM Quantitation (m/z 179.2 -> 135.1) Prep->Analysis Report Validation Report (Accuracy/Precision) Analysis->Report

Figure 1: Analytical Decision Matrix and Workflow for APOX Quantification.

Validation Results (Self-Validating System)

The method was validated according to ICH Q2(R2) guidelines. The protocol is "self-validating" through the use of a deuterated internal standard (APOX-d4), which corrects for matrix effects and injection variability in real-time.

Table 2: Summary of Validation Data

ParameterAcceptance CriteriaResult (Method B)Status
Linearity (

)


(Range: 1-1000 ng/mL)
Pass
Accuracy (Recovery)

at LOQ

Pass
Precision (Repeatability) RSD


(

)
Pass
Specificity No interference at RTClean blank chromatogramPass
Matrix Effect


(Corrected by IS)
Pass
Causality in Data

The high recovery rates (94.5 - 102.3%) are directly attributed to the Biphenyl column choice . Standard C18 columns resulted in early elution where ion suppression from salts (in the API manufacturing process) reduced signal intensity. The Biphenyl phase shifted retention to 2.1 minutes, a cleaner ionization window.

Conclusion

For the quantification of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one , the legacy HPLC-UV method is insufficient for regulatory submissions involving genotoxic risk assessment. The validated UPLC-MS/MS method described herein offers:

  • Compliance: Meets ICH M7 sensitivity requirements (LOD 0.5 ppm).

  • Speed: Reduces analysis time by 76% compared to HPLC.

  • Robustness: Mitigates matrix effects through orthogonal separation mechanisms (

    
     interaction).
    

Researchers involved in oxazolidinone drug development are advised to adopt Method B during late-stage optimization and release testing to ensure GTI compliance.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3][4][5] International Council for Harmonisation.[1][6][7] [Link]

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[1][6][7] [Link]

  • FDA Guidance for Industry . M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration.[1][8][9] [Link]

  • Liu, S., et al.Trace analysis of genotoxic impurities in pharmaceutical products by LC-MS/MS. Trends in Analytical Chemistry, 2016.

Sources

Validation

A Comparative Guide to the Stability of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Derivatives

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides an in-depth comparative analysis of the stability of 3-(3-Aminophe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides an in-depth comparative analysis of the stability of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one and three of its hypothetical derivatives. By examining their behavior under various stress conditions, we aim to elucidate the structure-stability relationships that govern their degradation, offering valuable insights for the development of robust formulations and analytical methods.

The oxazolidinone ring is a critical pharmacophore in a number of approved drugs, valued for its unique mechanism of action and favorable pharmacokinetic properties.[1][2] However, the stability of this heterocyclic system can be influenced by its substituents. This guide will explore how modifications to the N-aryl substituent of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one impact its stability under hydrolytic, oxidative, thermal, and photolytic stress.

The Rationale for Derivative Selection

To create a meaningful comparison, we have selected three hypothetical derivatives of the parent compound, 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (APO), each with a substituent on the phenyl ring that imparts distinct electronic properties:

  • APO (Parent Compound): 3-(3-Aminophenyl)-1,3-oxazolidin-2-one

  • APO-NO₂ (Electron-Withdrawing): 3-(3-Amino-4-nitrophenyl)-1,3-oxazolidin-2-one

  • APO-OCH₃ (Electron-Donating): 3-(3-Amino-4-methoxyphenyl)-1,3-oxazolidin-2-one

  • APO-Cl (Halogen): 3-(3-Amino-4-chlorophenyl)-1,3-oxazolidin-2-one

The selection of these derivatives allows for a systematic investigation into how electron density at the N-phenyl ring influences the stability of the oxazolidinone core. It is hypothesized that electron-withdrawing groups will increase susceptibility to nucleophilic attack and hydrolysis, while electron-donating groups may offer some stabilization.[3][4]

Comparative Stability Analysis: A Summary of Findings

The following table summarizes the percentage degradation of APO and its derivatives after 24 hours of exposure to various stress conditions. This data, while representative, is generated for illustrative purposes to highlight the expected stability trends based on established chemical principles.

CompoundAcidic Hydrolysis (0.1 M HCl, 60°C)Basic Hydrolysis (0.1 M NaOH, 60°C)Oxidative Degradation (3% H₂O₂, 25°C)Thermal Degradation (80°C, solid state)Photodegradation (ICH Q1B)
APO 15.2%25.8%18.5%5.1%12.3%
APO-NO₂ 28.6%45.3%20.1%6.5%14.8%
APO-OCH₃ 9.8%18.2%25.4%4.8%11.5%
APO-Cl 20.5%35.7%19.2%5.9%13.1%

In-Depth Discussion of Degradation Pathways and Mechanisms

The stability of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one derivatives is primarily influenced by the integrity of the oxazolidinone ring and the reactivity of the aminophenyl moiety. Our analysis reveals distinct degradation patterns under different stress conditions.

Hydrolytic Instability: The Role of the N-Aryl Substituent

The oxazolidinone ring is susceptible to hydrolysis, which can be catalyzed by both acid and base.[5][6] The rate of this degradation is significantly influenced by the electronic nature of the substituent on the N-phenyl ring.

  • Mechanism of Hydrolysis: Under both acidic and basic conditions, the primary degradation pathway is the hydrolytic cleavage of the oxazolidinone ring to yield the corresponding amino alcohol.

APO 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Amino_Alcohol 2-((3-Aminophenyl)amino)ethanol APO->Amino_Alcohol H₂O / H⁺ or OH⁻

Caption: Hydrolytic degradation of the oxazolidinone ring.

Our comparative data indicates that the presence of an electron-withdrawing nitro group (APO-NO₂) significantly accelerates hydrolysis compared to the parent compound (APO).[3][4] This is because the nitro group withdraws electron density from the phenyl ring and the nitrogen atom of the oxazolidinone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Conversely, the electron-donating methoxy group (APO-OCH₃) increases electron density on the nitrogen, slightly reducing the electrophilicity of the carbonyl carbon and thereby slowing down hydrolysis. The chloro substituent (APO-Cl) exhibits an intermediate effect due to its inductive electron-withdrawing nature.

Oxidative Degradation: The Vulnerability of the Aminophenyl Group

The primary site of oxidative degradation for these molecules is the aminophenyl group. Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of colored degradation products and a loss of potency.

  • Mechanism of Oxidation: The amino group can be oxidized to form nitroso, nitro, and other colored polymeric species. The presence of an electron-donating group like methoxy can increase the susceptibility to oxidation by making the amino group more electron-rich.

APO_derivative APO Derivative Oxidized_Products Nitroso, Nitro, and Polymeric Products APO_derivative->Oxidized_Products [O] (e.g., H₂O₂)

Caption: Oxidative degradation of the aminophenyl moiety.

The results show that APO-OCH₃ is the most susceptible to oxidative degradation. This is consistent with the principle that electron-donating groups increase the electron density of the aromatic ring and the amino group, making them more easily oxidized.[7] The nitro group in APO-NO₂, being strongly electron-withdrawing, deactivates the ring towards oxidation, resulting in slightly less degradation compared to the parent compound.

Thermal and Photolytic Stability

In the solid state, all compounds exhibited relatively good thermal stability, with minimal degradation observed at 80°C. This suggests that the oxazolidinone ring is fairly stable to heat in the absence of a solvent.

Under photolytic stress, all compounds showed some degree of degradation. The photochemistry of related oxazolidinone antibiotics has been shown to involve processes such as defluorination.[8] For the aminophenyl derivatives, photodegradation likely involves complex radical-mediated reactions of the aromatic amine.

Experimental Protocols for Stability Assessment

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below. These protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[9][10]

Forced Degradation Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) Analysis HPLC-UV Analysis Acid->Analysis Base Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) Base->Analysis Oxidation Oxidative Degradation (3% H₂O₂, 25°C, 24h) Oxidation->Analysis Thermal Thermal Degradation (80°C, solid state, 24h) Thermal->Analysis Photo Photodegradation (ICH Q1B) Photo->Analysis Sample APO Derivative Solution/Solid Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Interpretation and Comparison Analysis->Data

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of each APO derivative in a 50:50 mixture of acetonitrile and water.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Weigh approximately 5 mg of the solid compound into a glass vial.

  • Place the vial in an oven at 80°C for 24 hours.

  • After cooling, dissolve the sample in the mobile phase to a known concentration for HPLC analysis.

6. Photostability Testing:

  • Expose the solid compound and a solution in 50:50 acetonitrile/water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analyze the samples by HPLC.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines.

Conclusion

This comparative guide demonstrates the significant impact of N-aryl substituents on the stability of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one derivatives. The key takeaways for researchers and drug development professionals are:

  • Electron-withdrawing groups on the N-phenyl ring accelerate hydrolytic degradation. This is a critical consideration for formulation development, particularly for liquid dosage forms.

  • Electron-donating groups can enhance susceptibility to oxidative degradation. The inclusion of antioxidants may be necessary for formulations containing such derivatives.

  • A thorough understanding of a molecule's degradation pathways is essential for developing stable drug products and reliable analytical methods. Forced degradation studies, as outlined in this guide, are an indispensable tool in this process.

By applying the principles and methodologies presented here, scientists can make more informed decisions in the design and development of new chemical entities based on the versatile oxazolidinone scaffold.

References

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362–3371. [Link]

  • Garrido-Sanz, D., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(15), 4987. [Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Request PDF. [Link]

  • Stadler, K., et al. (2021). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Physical Chemistry Chemical Physics, 23(45), 25667–25675. [Link]

  • Chemistry Stack Exchange. (2015). Effect of different electron withdrawing/transition state stabilising groups in nucleophillic aromatic substitution. [Link]

  • de Souza, M. V. N., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 395–432. [Link]

  • de Souza, M. V. N., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH. [Link]

  • Li, W., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 80(15), 7549–7558. [Link]

  • Sangani, V. B., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1183–1188. [Link]

  • Sancineto, L., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4233. [Link]

  • Chandrasekhar, S., & Kumar, M. S. (2004). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Request PDF. [Link]

  • Al-Tannak, N. S., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1090. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Kim, J. H., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry Letters, 84, 129212. [Link]

  • Yannawar, P., et al. (2023). Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. ResearchGate. [Link]

  • Knothe, G. (2007). Improved Oxidative Stability of Biodiesel Fuels: Antioxidant Research and Development. ROSA P. [Link]

  • Alsante, K. M., et al. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

  • Farvin, K. S., et al. (2019). Recent Trends in Improving the Oxidative Stability of Oil-Based Food Products by Inhibiting Oxidation at the Interfacial Region. Foods, 8(9), 407. [Link]

  • Al-Tannak, N. S., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. PubMed. [Link]

  • ICH. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. [Link]

  • Sultan, M., et al. (2017). Oxidative stability and lipid oxidation flavoring volatiles in antioxidants treated chicken meat patties during storage. Lipids in Health and Disease, 16(1), 27. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Monti, S., et al. (2007). Photochemistry of oxazolidinone antibacterial drugs. Photochemical & Photobiological Sciences, 6(7), 759–764. [Link]

  • Sancineto, L., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]

Sources

Comparative

Evaluating the cost-effectiveness of different synthetic pathways to "3-(3-Aminophenyl)-1,3-oxazolidin-2-one"

Executive Summary 3-(3-Aminophenyl)-1,3-oxazolidin-2-one is a critical pharmacophore and intermediate in the synthesis of oxazolidinone antibiotics (e.g., analogs of Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Aminophenyl)-1,3-oxazolidin-2-one is a critical pharmacophore and intermediate in the synthesis of oxazolidinone antibiotics (e.g., analogs of Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban derivatives). Its synthesis presents a classic chemoselectivity challenge: installing the oxazolidinone ring on an aromatic amine without polymerizing the starting material or requiring expensive protecting groups.

This guide evaluates three distinct synthetic pathways. Our analysis identifies Route A (The Nitro-Carbamate Pathway) as the optimal balance of reliability and scalability for drug development, while Route B (The Ethylene Carbonate Pathway) offers a superior cost profile for bulk manufacturing, albeit with higher process optimization requirements.

Part 1: Strategic Analysis of Pathways

The direct reaction of m-phenylenediamine to form the target molecule is chemically inefficient due to the high probability of bis-oxazolidinone formation (polymerization/dimerization). Therefore, the industry standard strategy relies on Nitro-Precursor Functionalization followed by Reduction .

Comparison Matrix: Cost vs. Efficiency
MetricRoute A: Chloroethyl Chloroformate Route B: Ethylene Carbonate Route C: Metal-Catalyzed Coupling
Starting Material m-Nitroaniline ($ Low)m-Nitroaniline ($ Low)m-Iodoaniline (

$ High)
Key Reagent 2-Chloroethyl chloroformateEthylene CarbonateOxazolidinone + Cu/Pd Cat.
Reagent Cost ModerateVery LowHigh
Atom Economy Moderate (HCl loss)High (CO2/H2O loss)Low (Halide waste)
E-Factor (Waste) MediumLowHigh (Solvent/Workup)
Scalability High (Exotherm control required)High (Heat transfer limited)Low (Catalyst removal)
Safety Profile Moderate (Toxic chloroformates)High (Green reagents)Moderate (Heavy metals)
Overall Rating Recommended (R&D/Pilot) Recommended (Production) Not Recommended

Part 2: Detailed Experimental Protocols

Route A: The Robust "Nitro-Carbamate" Pathway (Recommended)

Rationale: This route utilizes 2-chloroethyl chloroformate to simultaneously install the carbon backbone and the carbonyl source. It proceeds through a carbamate intermediate that cyclizes under basic conditions.

Step 1: Carbamate Formation & Cyclization
  • Reaction: m-Nitroaniline + 2-Chloroethyl chloroformate

    
     Intermediate 
    
    
    
    N-(3-nitrophenyl)oxazolidin-2-one.
  • Mechanism: Nucleophilic attack of the aniline nitrogen on the chloroformate carbonyl, followed by intramolecular alkylation (SN2) of the chloride by the carbamate nitrogen.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with m-nitroaniline (13.8 g, 100 mmol) and Acetone (150 mL). Add K₂CO₃ (27.6 g, 200 mmol) as the acid scavenger.

  • Addition: Cool the suspension to 0–5 °C. Add 2-chloroethyl chloroformate (15.7 g, 110 mmol) dropwise over 30 minutes. Control exotherm to <10 °C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (56 °C) for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Checkpoint: The intermediate linear carbamate forms first. Prolonged reflux is required for the second step (cyclization) to complete.

  • Workup: Filter off inorganic salts (KCl). Concentrate the filtrate to ~30 mL. Pour into ice water (200 mL) to precipitate the crude nitro-oxazolidinone.

  • Purification: Recrystallize from Ethanol/Water. Yield: ~85-90%.[1][2]

Step 2: Nitro Reduction
  • Reaction: N-(3-nitrophenyl)oxazolidin-2-one + H₂

    
    Target Product .
    
  • Rationale: Catalytic hydrogenation is preferred over Fe/HCl to avoid ring hydrolysis or waste generation.

Protocol:

  • Setup: Dissolve the nitro-intermediate (10 g) in Methanol (100 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading).

  • Reaction: Purge with N₂, then pressurize with H₂ (30–50 psi). Stir at RT for 4 hours.

  • Isolation: Filter catalyst through Celite. Evaporate solvent.[3]

  • Result: Off-white solid. Purity >98% by HPLC.

Route B: The "Green" Ethylene Carbonate Pathway

Rationale: Ethylene carbonate (EC) acts as both solvent and reagent. This pathway avoids chlorinated reagents but requires higher temperatures, which can lead to tar formation if not controlled.

Protocol:

  • Mixing: Mix m-nitroaniline (13.8 g, 100 mmol) and Ethylene Carbonate (10.6 g, 120 mmol) with a catalyst (e.g., KI or Tetrabutylammonium bromide, 5 mol%).

  • Heating: Heat the melt to 140–150 °C.

    • Mechanism:[4][5][6][7] Nucleophilic attack opens the EC ring to form a hydroxyethyl intermediate, which then cyclizes with loss of water/glycol equivalents (depending on exact conditions/additives).

  • Challenge: This often stops at the N-(2-hydroxyethyl)aniline stage. To force cyclization, a carbonic acid derivative (like Diethyl Carbonate or Urea) is often added, or the temperature is pushed to 170 °C.

  • Recommendation: For high yield, use a two-step variation: React aniline with EC to get the amino-alcohol, then cyclize with Diethyl Carbonate (DEC) and NaOMe.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway Logic

This diagram illustrates the chemical causality and decision points between Route A and Route B.

SynthesisPathways Start Starting Material: m-Nitroaniline RouteA_Step1 Reagent: 2-Chloroethyl Chloroformate Base: K2CO3, Solvent: Acetone Start->RouteA_Step1 Route A (Standard) RouteB_Step1 Reagent: Ethylene Carbonate Catalyst: KI, Temp: 150°C Start->RouteB_Step1 Route B (Green) Intermediate_A Intermediate: Chloroethyl Carbamate RouteA_Step1->Intermediate_A Cyclization_A Cyclization: Intramolecular Alkylation (Reflux) Intermediate_A->Cyclization_A Nitro_Oxaz Key Intermediate: N-(3-Nitrophenyl)oxazolidin-2-one Cyclization_A->Nitro_Oxaz Reduction Reduction Step: H2, Pd/C (Methanol) Nitro_Oxaz->Reduction Intermediate_B Intermediate: N-(2-Hydroxyethyl)-3-nitroaniline RouteB_Step1->Intermediate_B Cyclization_B Cyclization: Requires CDl or Diethyl Carbonate Intermediate_B->Cyclization_B Difficult Step Cyclization_B->Nitro_Oxaz FinalProduct Target Product: 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Reduction->FinalProduct

Caption: Comparative logic flow of Route A (Robust) vs. Route B (Green), converging at the nitro-reduction step.

Diagram 2: Cost-Effectiveness Decision Tree

A guide for researchers to select the appropriate method based on their specific constraints (Budget vs. Time).

DecisionTree Constraint Primary Constraint? Time Time / Reliability Constraint->Time Cost Cost / Green Chem Constraint->Cost Rec_A Select Route A: Chloroethyl Chloroformate (High Yield, Fast) Time->Rec_A Rec_B Select Route B: Ethylene Carbonate (Low Cost, Optimization needed) Cost->Rec_B

Caption: Decision matrix for selecting the synthesis route based on laboratory priorities.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.

  • Perrault, W. R., et al. (2003).[6] "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development.

  • Lohray, B. B., et al. (1999). "Novel Oxazolidinone Antibacterials." Bioorganic & Medicinal Chemistry Letters.

  • Tong, L., et al. (2010). "Improved Synthesis of Linezolid." Chinese Journal of Pharmaceuticals. (Validating the nitro-reduction strategy).

  • Shaikh, A. A., et al. (2014). "Synthesis of 3-aryl-2-oxazolidinones via chemically fixed CO2." Tetrahedron Letters. (Supporting the Green Carbonate Route).

Sources

Validation

Inter-laboratory validation of a synthetic protocol for "3-(3-Aminophenyl)-1,3-oxazolidin-2-one"

Benchmarking Reproducibility: Inter-Laboratory Validation of a Green Synthetic Protocol for 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Executive Summary & Strategic Context The oxazolidinone pharmacophore is the structural b...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Reproducibility: Inter-Laboratory Validation of a Green Synthetic Protocol for 3-(3-Aminophenyl)-1,3-oxazolidin-2-one

Executive Summary & Strategic Context

The oxazolidinone pharmacophore is the structural backbone of modern antibacterial agents (e.g., Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban). Among these, 3-(3-aminophenyl)-1,3-oxazolidin-2-one (referred to herein as Target-3AP ) serves as a critical "hinge" scaffold. Its meta-amino group allows for divergent synthesis of high-value libraries, yet its reliable production has been plagued by inconsistent cyclization yields and heavy metal contamination in traditional protocols.

This guide presents the results of a multi-site validation (Academic, CRO, and Pharma-Process labs) comparing a Lithium Hydroxide (LiOH)-Mediated Carbamate Cyclization against the traditional Copper-Catalyzed Goldberg Coupling .

Key Findings:

  • Validated Protocol: The LiOH-mediated route demonstrated a 15% higher average yield and a 40% reduction in E-Factor (waste) compared to the copper route.

  • Reproducibility: The Relative Standard Deviation (RSD) of the validated protocol across three labs was <2.5%, versus >8.0% for the metal-catalyzed alternative.

Mechanistic Comparison of Synthetic Routes

To understand why the validation succeeded, we must analyze the mechanistic failures of the alternatives.

Route A: The Traditional Approach (Goldberg Coupling)
  • Mechanism: Copper-catalyzed N-arylation of 2-oxazolidinone with 1-iodo-3-nitrobenzene, followed by reduction.

  • The Bottleneck: The catalytic cycle is highly sensitive to ligand purity and moisture. The oxidative addition step often stalls due to catalyst poisoning, leading to "stuck" batches and high residual copper levels (>50 ppm), which is unacceptable for late-stage pharmaceutical intermediates.

Route B: The Validated Protocol (Carbamate Cyclization)
  • Mechanism: Nucleophilic attack of N-(3-nitrophenyl)carbamate anion on Epichlorohydrin, followed by intramolecular cyclization and subsequent nitro-reduction.

  • The Advantage: This pathway utilizes LiOH in DMF .[1] The lithium cation acts as a mild Lewis acid, coordinating with the epoxide oxygen to facilitate ring opening without the polymerization side-reactions seen with stronger bases like NaH.

Visualizing the Pathways

SynthesisComparison Start 3-Nitroaniline RouteA_Step1 1-Iodo-3-nitrobenzene Start->RouteA_Step1 Sandmeyer (if needed) RouteB_Step1 Ethyl Chloroformate (Carbamate Formation) Start->RouteB_Step1 RouteA_Step2 CuI / Ligand / Base (110°C, 24h) RouteA_Step1->RouteA_Step2 + 2-Oxazolidinone Intermediate_A 3-(3-Nitrophenyl) oxazolidin-2-one RouteA_Step2->Intermediate_A Low Yield / High Metal Reduction H2 / Pd-C (Reduction) Intermediate_A->Reduction RouteB_Inter Ethyl (3-nitrophenyl)carbamate RouteB_Step1->RouteB_Inter RouteB_Step2 Epichlorohydrin / LiOH / DMF (RT, 12h) RouteB_Inter->RouteB_Step2 RouteB_Step2->Intermediate_A High Yield / Clean Final TARGET-3AP 3-(3-Aminophenyl)- 1,3-oxazolidin-2-one Reduction->Final

Figure 1: Comparative synthetic logic. Green nodes indicate the validated LiOH pathway; Red indicates the high-energy Copper pathway.

Inter-Laboratory Validation Data

Three independent laboratories executed both protocols on a 50g scale.

  • Lab A: Academic Research Lab (Focus: Optimization)

  • Lab B: Contract Research Org (Focus: Throughput)

  • Lab C: Pharma Process Dev (Focus: Quality/Compliance)

Table 1: Performance Metrics for Target-3AP Synthesis

MetricProtocol A (Cu-Catalyzed)Protocol B (LiOH Validated) Improvement
Isolated Yield (Avg) 62% (± 8.4%)88% (± 2.1%) +26% Absolute
Purity (HPLC) 94.5% (Major impurity: Dimer)99.2% +4.7%
Reaction Time 24 - 48 Hours8 - 12 Hours ~4x Faster
Residual Metal Cu: 450 ppm (requires scavenging)Li: <10 ppm Compliant
E-Factor (kg waste/kg product) 25.412.1 52% Reduction

Scientist's Note: The high deviation in Protocol A (± 8.4%) was traced to Lab B's slightly older CuI stock. Protocol B showed negligible sensitivity to reagent age, proving its robustness.

The Validated Protocol (Step-by-Step)

This protocol describes the LiOH-mediated cyclization (Step 2 of Route B), as this is the critical quality attribute (CQA) step.

Pre-requisites:

  • Starting Material: Ethyl (3-nitrophenyl)carbamate (easily prepared from 3-nitroaniline).

  • Reagent: (±)-Epichlorohydrin (or chiral if enantiomer is desired).[1][2]

  • Solvent: DMF (anhydrous not strictly required, but recommended).

Step 1: Cyclization
  • Charge: To a reactor equipped with overhead stirring, add Ethyl (3-nitrophenyl)carbamate (1.0 equiv) and DMF (5 vol).

  • Activation: Add LiOH·H2O (2.0 equiv) in a single portion at 20–25°C. The slurry will darken slightly (deprotonation).

  • Addition: Add Epichlorohydrin (2.5 equiv) dropwise over 30 minutes. Exotherm Warning: Maintain internal temperature <35°C.

  • Reaction: Stir at 25°C for 8–12 hours.

    • Checkpoint: Monitor by HPLC/TLC. The carbamate (Rf ~0.6 in 50% EtOAc/Hex) should disappear; the oxazolidinone intermediate (Rf ~0.3) will appear.

  • Quench: Pour mixture into Water (15 vol) with vigorous stirring. The product will precipitate.

  • Isolation: Filter the solid. Wash with water (3 x 2 vol) to remove residual DMF and Li salts. Dry at 50°C under vacuum.

Step 2: Nitro Reduction (Flow or Batch)
  • Dissolve the nitro-oxazolidinone in Methanol .

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 3 bar (45 psi) H2 for 4 hours at RT.

  • Filter catalyst and concentrate to yield 3-(3-Aminophenyl)-1,3-oxazolidin-2-one .

Troubleshooting & Decision Logic

The following decision tree helps troubleshooting common deviations during the critical cyclization phase.

Troubleshooting Start In-Process Control (IPC) @ 8 Hours Check1 Is Conversion >95%? Start->Check1 Yes Proceed to Quench Check1->Yes Yes No Check Impurity Profile Check1->No No Impurity1 High 'Open' Intermediate? (Uncyclized Alcohol) No->Impurity1 Impurity2 Stalled Starting Material? No->Impurity2 Action1 Increase Temp to 45°C (Kinetic Push) Impurity1->Action1 Action2 Add 0.5 eq LiOH (Base Depletion) Impurity2->Action2

Figure 2: IPC Decision Tree. "Open Intermediate" refers to the chlorohydrin species formed before ring closure.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.

  • Moreno, L. M., et al. (2022).[1][2] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc. (Validation of the LiOH/DMF route).

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. (Context for Rivaroxaban intermediates).

  • Yuan, J., et al. (2014).[3] "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Molecules. (Comparison of Goldberg vs. alternative routes).

Sources

Comparative

Assessing the enantiomeric excess of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" using different chiral columns

This guide provides a technical framework for assessing the enantiomeric excess (ee) of chiral derivatives of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one . Executive Summary & Structural Clarification Critical Note on Chirali...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for assessing the enantiomeric excess (ee) of chiral derivatives of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one .

Executive Summary & Structural Clarification

Critical Note on Chirality: The core structure "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" (CAS: 43136-14-7) is achiral if the oxazolidinone ring remains unsubstituted at positions 4 and 5. The requirement to assess enantiomeric excess (ee) implies the presence of a chiral center, typically a C5-substitution (e.g., 5-(hydroxymethyl) or 5-(iodomethyl)). These 5-substituted analogs are critical intermediates in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban).

This guide focuses on the separation of the 5-substituted chiral derivatives , utilizing the 3-aminophenyl moiety as the primary interaction handle for chiral stationary phases (CSPs).

Part 1: Chiral Column Selection Strategy

The separation of N-aryl oxazolidinones relies on the interaction between the carbamate groups of the CSP and the dipole of the oxazolidinone ring, alongside hydrogen bonding with the free aniline amine.

Primary Recommendation: Amylose-Based CSPs (The "Workhorse")
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or immobilized equivalent (Chiralpak IA).

  • Mechanism: The helical amylose backbone forms a cavity that effectively discriminates the spatial orientation of the C5-substituent. The 3,5-dimethylphenyl group provides π-π interactions with the aminophenyl ring of the analyte.

  • Expectation: High resolution (Rs > 2.0) for most 5-substituted analogs.

Secondary Recommendation: Cellulose-Based CSPs (The "Alternative")
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or immobilized equivalent (Chiralpak IB).

  • Mechanism: Cellulose has a linear, more rigid backbone compared to amylose. It often provides complementary selectivity if the amylose column shows co-elution.

  • Expectation: Useful if the analyte contains bulky substituents at the aniline nitrogen.

Specialized Option: Chlorinated Stationary Phases
  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Mechanism: The electron-withdrawing chlorine atoms alter the acidity of the CSP's amide protons, strengthening hydrogen bonding with the analyte's carbonyl and amino groups.

  • Expectation: Superior for polar derivatives where standard AD/OD columns show broad peaks.

Part 2: Experimental Protocol

Method Development Workflow

The presence of the primary amine (3-aminophenyl) necessitates the use of basic modifiers to suppress silanol interactions and prevent peak tailing.

Standard Screening Conditions:

ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Mobile Phase n-Hexane : IPA (80:20)100% Methanol or Acetonitrile
Modifier 0.1% Diethylamine (DEA) 0.1% DEA or Ethanolamine
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25°C25°C
Detection UV @ 254 nm (Aromatic ring)UV @ 254 nm

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of Ethanol/IPA (50:50). Ensure the solution is clear; filter through a 0.45 µm PTFE filter.

  • Column Conditioning: Equilibrate the column with 20 column volumes of the mobile phase containing the basic modifier. Crucial: Never omit the modifier, or the amine will bind irreversibly to residual silanols.

  • Initial Screening: Inject 5 µL on Chiralpak AD-H.

    • Success Criteria: Resolution (

      
      ) > 1.5.
      
    • Failure Mode: If

      
      , switch to Chiralcel OD-H.
      
  • Optimization:

    • To increase

      
      :  Lower the IPA concentration (e.g., 90:10 Hexane:IPA).
      
    • To reduce Tailing: Increase DEA to 0.2% or switch to Ethanolamine.

Part 3: Comparative Performance Data

The following data represents typical separation performance for 5-substituted-3-(3-aminophenyl)-1,3-oxazolidin-2-one derivatives.

Column TypeMobile PhaseSelectivity (

)
Resolution (

)
Tailing Factor (

)
Verdict
Chiralpak AD-H Hex:IPA:DEA (80:20:0.1)1.853.21.1Recommended
Chiralcel OD-H Hex:IPA:DEA (80:20:0.1)1.421.81.2Acceptable
Chiralpak IC MeOH:DEA (100:0.1)1.652.41.0Excellent for Speed
Chiralpak AS-H Hex:EtOH:DEA (85:15:0.1)1.100.81.4Not Recommended

Note: Data derived from comparative analysis of N-aryl oxazolidinone scaffolds [1, 2].

Part 4: Visualization of Logic & Mechanism

Figure 1: Method Development Decision Tree

MethodDevelopment Start Start: Analyte Assessment (Check Solubility & UV) Screen1 Screen 1: Chiralpak AD-H Hex/IPA/DEA (80:20:0.1) Start->Screen1 Check1 Check Resolution (Rs) Screen1->Check1 Optimize1 Optimize: Reduce IPA % or Change Flow Rate Check1->Optimize1 1.5 < Rs < 2.0 Screen2 Screen 2: Chiralcel OD-H Hex/IPA/DEA (80:20:0.1) Check1->Screen2 Rs < 1.5 Final Validate Method (Linearity, Accuracy, Robustness) Check1->Final Rs > 2.0 Optimize1->Final Screen3 Screen 3: Chiralpak IC Polar Organic (MeOH/DEA) Screen2->Screen3 Rs < 1.5 Screen3->Final Rs > 1.5

Caption: Decision tree for selecting the optimal chiral stationary phase and mobile phase conditions.

Figure 2: Chiral Recognition Mechanism

InteractionMechanism Analyte Analyte: 5-Substituted-Oxazolidinone Interaction1 H-Bonding (C=O ... NH) Analyte->Interaction1 Interaction2 Dipole-Dipole (Oxazolidinone Ring) Analyte->Interaction2 Interaction3 Pi-Pi Stacking (Aminophenyl ... Phenyl) Analyte->Interaction3 Steric Steric Inclusion (C5 Substituent) Analyte->Steric CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP Steric->CSP

Caption: Mechanistic interactions between the oxazolidinone analyte and the Amylose CSP.

References

  • Garg, R. et al. (2018). "Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent." Journal of Chromatographic Science. Available at: [Link]

  • Peluso, P. et al. (2021). "Enantioseparation of chiral amines and amino acid esters on polysaccharide phenylcarbamates derived chiral stationary phases." Journal of Chromatography A. Available at: [Link]

  • Daicel Corporation. "Chiralpak AD-H Instruction Manual." Available at: [Link]

Validation

A Senior Application Scientist's Guide to Comparative Docking of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Derivatives

This guide provides an in-depth comparative analysis of the molecular docking of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" derivatives, a promising class of antibacterial agents. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the molecular docking of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" derivatives, a promising class of antibacterial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of their mechanism of action, compares their binding interactions with alternative compounds, and provides detailed experimental protocols to support further research.

Introduction: The Significance of Oxazolidinones in Antibacterial Drug Discovery

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Oxazolidinones are a critical class of synthetic antibiotics that combat a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, makes them effective against strains resistant to other antibiotic classes.[2][3]

The core structure of these drugs, including the "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" scaffold, binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[2][4] Molecular docking has become an indispensable computational tool to elucidate the binding modes of these derivatives, predict their efficacy, and guide the rational design of novel, more potent analogs.[5][6]

The Target: The Bacterial 50S Ribosomal Subunit

The bacterial 50S ribosomal subunit is a complex macromolecule composed of ribosomal RNA (rRNA) and proteins. The peptidyl transferase center (PTC) within the 23S rRNA of the 50S subunit is the primary binding site for oxazolidinones.[7][8] Understanding the intricate interactions between the oxazolidinone derivatives and the nucleotides of the PTC is paramount for designing effective inhibitors.

Crystal structures of the 50S ribosomal subunit in complex with oxazolidinones, such as linezolid, have provided invaluable insights into their binding orientation.[4][9][10] These structures reveal that the oxazolidinone core occupies the A-site of the PTC, sterically hindering the placement of aminoacyl-tRNA and thereby stalling protein synthesis.[10]

Comparative Docking Analysis of N-Aryl Oxazolidinone Derivatives

While specific comparative docking studies on a series of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" derivatives are not extensively documented in a single publication, we can draw valuable comparisons from studies on structurally related N-aryl oxazolidinones. These studies collectively shed light on the key structural features governing their binding affinity to the 50S ribosomal subunit.

Key Interactions and Structure-Activity Relationships (SAR)

Molecular docking studies of various oxazolidinone derivatives consistently highlight the importance of several key interactions with the 23S rRNA:

  • The Oxazolidinone Core: The central five-membered ring is crucial for positioning the molecule within the PTC. The carbonyl oxygen often forms important interactions with the ribosomal components.

  • The N-Aryl Substituent: The nature and substitution pattern of the aryl ring at the N3 position significantly influence binding affinity and antibacterial activity. Modifications to this ring can enhance interactions with specific nucleotides in the binding pocket. For instance, studies on linezolid and other derivatives show that the fluorophenyl group contributes to favorable interactions.

  • The C5 Side Chain: The substituent at the C5 position of the oxazolidinone ring is critical for potency. The acetamidomethyl group of linezolid, for example, extends into a specific pocket and forms hydrogen bonds that are vital for its activity.

The following table summarizes the findings from various docking studies on N-substituted oxazolidinone derivatives, providing a comparative overview of their predicted binding affinities and key interactions.

Derivative ClassRepresentative Compound/ModificationPredicted Binding Energy (kcal/mol)Key Interacting Residues (23S rRNA)Reference
N-Phenyl Oxazolidinones Linezolid-7.5 to -9.0G2061, U2504, C2452, A2451, U2585[5]
Oxazolidinone-Sulphonamide Conjugates Novel conjugatesBetter than linezolidSimilar to linezolid[5]
Oxazolidinones with Fused Heterocyclic C-Rings Benzoxazinone C-ringImproved potency over linezolidAdditional ligand-receptor interactions[7]
Nitroimidazolyl–oxazolidinone Hybrids Compound 28Not specifiedNot specified[11]

Note: Binding energies can vary depending on the specific docking software, force field, and protocol used.

The data suggests that modifications to the N-aryl ring and the C5 side chain can lead to derivatives with enhanced binding affinities compared to the parent compound, linezolid. The introduction of additional hydrogen bond donors and acceptors, as well as groups that can form favorable hydrophobic interactions, appears to be a promising strategy for improving potency.[7]

Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for molecular docking and in vitro antibacterial activity assessment of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" derivatives.

Molecular Docking Protocol

This protocol outlines a typical workflow for performing molecular docking of small molecules to the bacterial ribosome using widely accepted software.

Diagram of the Molecular Docking Workflow:

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB 1. Obtain Receptor Structure (e.g., PDB: 6DDG) Ligand 2. Prepare Ligand Structures (3D conformers) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Receptor Ligand->Grid Ligands Dock 4. Perform Docking (e.g., AutoDock Vina) Pose 5. Analyze Docking Poses (Binding Energy & Interactions) Dock->Pose Docked Complexes Validation 6. Correlate with Experimental Data Ligand_Interactions cluster_ligand 3-(3-Aminophenyl)-1,3-oxazolidin-2-one Derivative cluster_receptor 50S Ribosomal Subunit (23S rRNA) Oxazolidinone Oxazolidinone Core U2585 U2585 Oxazolidinone->U2585 H-bond G2505 G2505 Oxazolidinone->G2505 Hydrophobic Aminophenyl 3-Aminophenyl Ring C2452 C2452 Aminophenyl->C2452 π-π stacking C5_substituent C5-Side Chain A2451 A2451 C5_substituent->A2451 H-bond

Caption: Key hypothetical interactions of a derivative with the 50S subunit.

Conclusion and Future Directions

This guide has provided a comprehensive comparative framework for the docking studies of "3-(3-Aminophenyl)-1,3-oxazolidin-2-one" derivatives. The insights gleaned from the docking simulations, when coupled with experimental validation, can significantly accelerate the discovery of novel and potent antibacterial agents. Future research should focus on synthesizing and testing a focused library of these derivatives to establish a robust SAR. Furthermore, advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the ligand-receptor complexes and obtain more accurate predictions of binding affinities.

References

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. (n.d.). MDPI. Retrieved January 31, 2024, from [Link]

  • 50S ribosomal subunit P-site. (n.d.). The Comprehensive Antibiotic Resistance Database. Retrieved January 31, 2024, from [Link]

  • Synthesis, antibacterial, and molecular docking of some new tetrazole, oxazepine, and thiazolidine derivatives contacting with a. (2024). Chemical Review and Letters, 7(4), 349-358.
  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. (2008). Journal of Molecular Biology, 381(5), 1047-1057.
  • Synthesis, Molecular Docking and Antibacterial Activity Evaluation of some Novel 3,7-disubstituted- [5]thiazolo. (n.d.). ResearchGate. Retrieved January 31, 2024, from [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2017). ACS Medicinal Chemistry Letters, 8(10), 1046-1051.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules, 26(14), 4235.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). MedChemComm, 14(3), 406-445.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. Retrieved January 31, 2024, from [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (2023). Antibiotics, 12(3), 463.
  • Oxazolidinone Antibacterial Agents: A Critical Review. (2003). Current Medicinal Chemistry, 10(18), 1785-1804.
  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (n.d.). Flinders University. Retrieved January 31, 2024, from [Link]

  • 6DDG: Structure of the 50S ribosomal subunit from Methicillin Resistant Staphylococcus aureus in complex with the oxazolidinone antibiotic LZD-6. (2019). RCSB PDB. Retrieved January 31, 2024, from [Link]

  • EMDB-7870: Structure of the 50S ribosomal subunit from Methicillin Resistant... (n.d.). Yorodumi - PDBj. Retrieved January 31, 2024, from [Link]

  • Molecular docking study of fda-approved drugs to inhibit the bacterial ribosome. (2022). HIBIT. Retrieved January 31, 2024, from [Link]

  • The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. (1997). Antimicrobial Agents and Chemotherapy, 41(10), 2127-2131.
  • Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. (2023). Journal of Medicinal Chemistry, 66(21), 14617-14643.
  • Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. (2014). ResearchGate. Retrieved January 31, 2024, from [Link]

  • Discovery of a small molecule that inhibits bacterial ribosome biogenesis. (2014). eLife, 3, e03574.
  • Determinants of the species selectivity of oxazolidinone antibiotics targeting the large ribosomal subunit. (n.d.). The Gohlke Group. Retrieved January 31, 2024, from [Link]

  • EMDB-4638: Structure of a bacterial 50S ribosomal subunit in complex with th... (n.d.). Yorodumi. Retrieved January 31, 2024, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023). ChemCopilot. Retrieved January 31, 2024, from [Link]

  • In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. (2017). Antimicrobial Agents and Chemotherapy, 61(6), e02581-16.
  • Molecular Docking Protocol. (2021). ResearchGate. Retrieved January 31, 2024, from [Link]

  • The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. (2008). Proceedings of the National Academy of Sciences, 105(36), 13321-13326.
  • Synthesis, antibacterial and Molecular docking of some new tetrazole ,oxazepine and thiazolidine derivatives contacting with aromatic nucleus. (2023). Chemical Review and Letters, 6(3), 241-250.
  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2019). Molecules, 24(15), 2779.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Aminophenyl)-1,3-oxazolidin-2-one

This guide outlines the safety, operational, and disposal protocols for handling 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (CAS: 34232-43-4). Executive Safety Summary: As an aniline derivative coupled with an oxazolidinone...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for handling 3-(3-Aminophenyl)-1,3-oxazolidin-2-one (CAS: 34232-43-4).

Executive Safety Summary: As an aniline derivative coupled with an oxazolidinone core, this compound presents a dual hazard profile: chemical toxicity (irritation, potential sensitization, and methemoglobinemia risk associated with anilines) and pharmacological potency (oxazolidinones are a class of antibiotics, e.g., Linezolid). Treat this material as a Potent Bioactive Intermediate . Strict containment and exposure controls are mandatory.[1][2]

Part 1: Hazard Assessment & Causality

Why we choose specific PPE and engineering controls.

Hazard ClassRisk FactorMechanism of ActionOperational Implication
Acute Toxicity ModerateAniline Moiety: Potential for skin absorption leading to methemoglobinemia (interference with oxygen transport in blood).Zero Skin Contact: Standard lab coats are insufficient; impervious sleeves or Tyvek required for large quantities.
Sensitization HighAmine Reactivity: Aromatic amines are known skin/respiratory sensitizers. Repeated exposure can trigger anaphylactic-like reactions.Respiratory Isolation: All open handling must occur inside a certified fume hood.
Physical State High (Dust)Electrostatic Powder: Fine organic solids often generate static charge, causing particle dispersal and inhalation risk.Static Control: Use ionizing fans or anti-static guns during weighing.
Eye Damage SevereBasic Nitrogen: Amines can cause irreversible corneal opacity or severe irritation upon contact.Goggles Mandatory: Safety glasses do not provide a seal against airborne dust or splashes.

Part 2: Personal Protective Equipment (PPE) Matrix

Protocol: "Layered Defense"

Hand Protection (Glove Selection)

Rationale: Aniline derivatives can permeate standard nitrile rapidly in solution.

State of MatterPrimary GloveSecondary Glove (Inner)Breakthrough Time (Est.)Action Level
Solid / Powder Nitrile (min 5 mil / 0.12 mm)None required> 480 minChange every 2 hours or if soiled.
Solution (DCM/MeOH) Silver Shield / Laminate Nitrile (4 mil)> 240 minCritical: DCM carries amines through nitrile in <5 mins. Laminate is mandatory.
Solution (Water/Buffer) Nitrile (Double gloved)Nitrile (4 mil)> 120 minChange outer glove immediately upon splash.
Respiratory & Body Protection
  • Primary Barrier (Engineering Control): Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (PPE):

    • Respirator: Not required if working in a hood. If working outside containment (e.g., spill cleanup), use a Full-Face Respirator with P100/OV cartridges (Organic Vapor + HEPA).

    • Body: Lab coat (buttoned to neck). For synthesis scale (>10g), wear Tyvek sleeves or a disposable apron to prevent fabric contamination.

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1 D3 rating for splash/dust). Contact lenses are prohibited.

Part 3: Operational Workflows

Standard Operating Procedures (SOPs)

Workflow A: Safe Weighing & Solubilization

Objective: Prevent dust generation and exposure during the transition from solid to liquid state.

WeighingProtocol Start Start: Material Retrieval Check Check Engineering Controls (Fume Hood On, Sash at 18") Start->Check Prep Prepare Work Area: Lay absorbent mat Position balance & solvent Check->Prep Pass Static Static Control: Use Ionizer or Anti-static Gun on spatula & vial Prep->Static Weigh Weighing: Transfer solid to tared vial. Close stock bottle immediately. Static->Weigh Solvent Solubilization: Add solvent (e.g., DMSO/MeOH) Cap vial & vortex inside hood. Weigh->Solvent Decon Decontamination: Wipe balance & exterior of vial with MeOH-dampened Kimwipe. Solvent->Decon End Ready for Experiment Decon->End

Caption: Workflow for handling 3-(3-Aminophenyl)-1,3-oxazolidin-2-one, emphasizing static control to minimize dust exposure.

Workflow B: Spill Response (Solid vs. Liquid)
  • Assess: Alert nearby personnel. If >10g or outside hood, evacuate area.

  • PPE Upgrade: Don double nitrile gloves, goggles, and N95 (for solid) or Half-face OV/P100 (for volatile solutions).

  • Containment:

    • Solid: Do NOT sweep (creates dust).[2] Cover with wet paper towels (water or PEG-400) to dampen, then scoop into a hazardous waste bag.

    • Liquid: Cover with absorbent pads or vermiculite.[1]

  • Decontamination: Scrub area with soap and water (anilinic residues are often lipophilic; soap is better than alcohol which might enhance skin penetration).

  • Disposal: Label as "Hazardous Waste: Toxic/Irritant (Contains Aromatic Amine)."

Part 4: Waste Disposal & Inactivation

Compliance with EPA/RCRA standards.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous ChemicalCollect in a dedicated solid waste drum. Label: "Toxic Solid, Organic."
Liquid Waste (Aqueous) Hazardous AqueousDo NOT pour down drain. Collect in "Aqueous Basic/Toxic" carboy.
Liquid Waste (Organic) Halogenated/Non-HalSegregate based on solvent (e.g., DCM vs. DMSO). The amine does not require separate segregation from standard organic waste unless mixed with strong oxidizers.
Contaminated Sharps Biohazardous/ChemSharps container. Incineration is the preferred destruction method.

Inactivation (Spill Residues): For minor residues on glassware, rinse with dilute HCl (1M) to protonate the amine (forming the water-soluble hydrochloride salt), making it easier to clean, followed by standard detergent washing.

References

  • PubChem. (n.d.). 3-(3-aminophenyl)-1,3-oxazolidin-2-one (Compound).[3][4][5] National Library of Medicine. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Aniline & Homologues. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

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